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Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate Documentation Hub

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  • Product: Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate
  • CAS: 1242240-98-7

Core Science & Biosynthesis

Foundational

5-Bromo-7-Methoxybenzofuran-2-Carboxylic Acid Methyl Ester: Synthesis, Reactivity, and Applications in Targeted Drug Discovery

Executive Summary The benzofuran scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous FDA-approved drugs (e.g., Amiodarone, Vilazodone) and advanced preclinical candidates[1]. Among i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous FDA-approved drugs (e.g., Amiodarone, Vilazodone) and advanced preclinical candidates[1]. Among its functionalized derivatives, 5-bromo-7-methoxybenzofuran-2-carboxylic acid methyl ester represents a highly versatile, multi-functional building block. This technical guide provides an in-depth analysis of the structural rationale, synthetic methodologies, and pharmacological applications of this specific chemotype for researchers and drug development professionals.

Structural and Electronic Profiling

The strategic placement of functional groups on the benzofuran core dictates both its synthetic utility and its biological target engagement. Understanding the causality behind these structural choices is critical for rational drug design:

  • C2 Carboxylic Acid Methyl Ester (-COOCH3): In synthetic workflows, the methyl ester acts as a robust protecting group that prevents premature decarboxylation or unwanted side reactions during cross-coupling. Pharmacologically, it serves as a prodrug moiety or a direct precursor to the free carboxylic acid. The free acid is a potent phosphotyrosine (pTyr) mimic, essential for anchoring into the active sites of phosphatases and kinases[2][3].

  • C5 Bromine (-Br): The bromine atom at the 5-position provides an optimal thermodynamic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Unlike chlorine, which is often too inert for mild oxidative addition, or iodine, which can be overly labile and prone to spontaneous dehalogenation, bromine offers a perfectly balanced reactivity profile for late-stage library diversification[4].

  • C7 Methoxy (-OCH3): The methoxy group exerts a strong electron-donating (+M) effect, modulating the electron density of the benzofuran

    
    -system. In a biological context, the oxygen atom serves as a hydrogen-bond acceptor, while the methyl group provides steric shielding that can lock the molecule into a favorable bioactive conformation within tight enzymatic pockets[4].
    

Synthetic Methodologies and Reaction Causality

The most robust method for constructing the 5-bromo-7-methoxybenzofuran-2-carboxylic acid methyl ester is a one-pot, base-mediated cyclocondensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with methyl bromoacetate[4][5].

Mechanistic Rationale: The reaction proceeds via a tandem


 O-alkylation followed by an intramolecular Knoevenagel-type condensation.
  • Solvent Causality: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is strictly required. DMF leaves the nucleophilic phenoxide anion relatively unsolvated, significantly accelerating the initial

    
     attack on the alpha-haloacetate.
    
  • Base Causality: Anhydrous potassium carbonate (

    
    ) is the optimal base. It is sufficiently basic to quantitatively deprotonate the phenolic hydroxyl (
    
    
    
    ) but mild enough to minimize premature saponification of the methyl ester.
  • Thermal Causality: The initial O-alkylation occurs rapidly at

    
    . However, the subsequent ring-closing condensation and dehydration require a higher activation energy, necessitating a temperature increase to 
    
    
    
    [4].
Quantitative Data: Reaction Optimization

Table 1: Optimization of Cyclocondensation Conditions for Benzofuran Core Assembly

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Rationale / Observation
1

(1.5)
DMF90–95488% Optimal balance of nucleophilicity and ester stability.
2

(1.5)
DMF90385%Faster kinetics, but higher reagent cost limits scalability.
3

(1.2)
THF656<40%Incomplete cyclization; intermediate ether accumulates.
4

(1.5)
Acetone56 (Reflux)1255%Insufficient thermal energy for the dehydration step.
Experimental Protocols

Protocol 1: One-Pot Synthesis of 5-bromo-7-methoxybenzofuran-2-carboxylic acid methyl ester Self-Validating System: This protocol utilizes step-wise temperature gradients and Thin-Layer Chromatography (TLC) monitoring to ensure intermediate conversion before forcing the cyclization.

  • Preparation: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-hydroxy-3-methoxybenzaldehyde (10.0 mmol) and anhydrous

    
     (15.0 mmol).
    
  • Solvent Addition: Suspend the mixture in 40 mL of anhydrous DMF under an argon atmosphere. Stir at room temperature for 15 minutes to allow complete phenoxide formation (visually validated by a deep yellow/orange color shift).

  • Alkylation: Add methyl bromoacetate (11.0 mmol) dropwise over 5 minutes. Heat the reaction to

    
    .
    
    • Validation Check: After 1 hour, perform TLC (Hexanes:EtOAc 4:1). The starting material (

      
      ) must be completely consumed, replaced by the O-alkylated intermediate (
      
      
      
      ). Do not proceed to step 4 until this is confirmed.
  • Cyclization: Once O-alkylation is confirmed, elevate the temperature to

    
     and stir for an additional 3 hours to drive the intramolecular condensation and dehydration.
    
    • Validation Check: A new, highly UV-active spot (

      
      ) corresponding to the aromatized benzofuran product will appear.
      
  • Workup: Cool the mixture to room temperature and quench by pouring into 200 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
    • Causality: Wash the combined organic layers with 1M HCl (to neutralize residual

      
      ), followed by copious amounts of brine (
      
      
      
      mL). The repetitive brine washes are critical for partitioning the highly water-soluble DMF out of the organic phase.
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to afford the pure product as off-white needles.
    

SynthFlow A 5-Bromo-2-hydroxy- 3-methoxybenzaldehyde B Methyl Bromoacetate + K2CO3 / DMF A->B SN2 Alkylation C O-Alkylated Intermediate B->C D Intramolecular Cyclization C->D Base-catalyzed Condensation E 5-Bromo-7-methoxybenzofuran- 2-carboxylic acid methyl ester D->E Dehydration (-H2O)

Caption: One-pot synthesis workflow of 5-bromo-7-methoxybenzofuran-2-carboxylic acid methyl ester.

Protocol 2: Saponification to the Free Carboxylic Acid To utilize the scaffold as a pTyr mimic in biological assays, the methyl ester must be hydrolyzed to the free acid.

  • Dissolve the ester (5.0 mmol) in a 1:1 mixture of THF and Methanol (20 mL).

  • Add an aqueous solution of 2M LiOH (15.0 mmol, 7.5 mL).

    • Causality: LiOH is preferred over NaOH/KOH because the lithium cation acts as a mild Lewis acid. It coordinates to the ester carbonyl oxygen, increasing its electrophilicity and accelerating hydrolysis at room temperature, thereby eliminating the risk of unwanted ether cleavage at the C7 position.

  • Stir at room temperature for 2 hours until TLC indicates complete consumption of the ester.

  • Remove organic solvents in vacuo. Dilute the aqueous residue with water and acidify to pH 2 using 1M HCl to protonate the carboxylate.

  • Collect the precipitated 5-bromo-7-methoxybenzofuran-2-carboxylic acid via vacuum filtration, wash with cold water, and dry under high vacuum.

Pharmacological Applications in Drug Discovery

The 5-bromo-7-methoxybenzofuran-2-carboxylic acid scaffold is a highly sought-after intermediate for synthesizing targeted therapeutics, primarily due to its ability to mimic endogenous substrates.

Lymphoid Tyrosine Phosphatase (LYP) Inhibitors LYP is a critical negative regulator of T-cell receptor (TCR) signaling. Overexpression of LYP dampens the immune response, allowing tumors to evade immune surveillance. Recent studies have identified benzofuran-2-carboxylic acid derivatives as potent, reversible inhibitors of LYP (


)[2][6]. The carboxylic acid acts as a bioisostere for phosphotyrosine (pTyr), anchoring into the phosphatase active site. By inhibiting LYP, these compounds upregulate TCR signaling, promote T-cell activation, and inhibit M2 macrophage polarization, thereby significantly boosting anti-tumor immunity in syngeneic models[2].

Pim-1 Kinase Inhibitors The Pim kinase family is heavily implicated in the survival and proliferation of hematological malignancies. Fragment-based screening and X-ray crystallography have demonstrated that benzofuran-2-carboxylic acids are potent Pim-1 inhibitors[3][7]. The carboxylic acid moiety forms essential salt-bridge interactions with lysine residues in the ATP-binding pocket, while the halogenated benzofuran core engages in hydrophobic stacking, making the C5-bromo position an ideal vector for attaching solubilizing or affinity-enhancing groups[3].

Pathway A Benzofuran-2-carboxylic Acid Derivative B Lymphoid Tyrosine Phosphatase (LYP) A->B Reversible Inhibition (pTyr Mimic) C T-Cell Receptor (TCR) Signaling Pathway B->C Negative Regulation (Blocked) D T-Cell Activation & Macrophage Polarization C->D Upregulation E Enhanced Anti-Tumor Immunity D->E Synergistic Effect

Caption: Mechanism of LYP inhibition by benzofuran-2-carboxylic acid derivatives in tumor immunity.

Conclusion

The 5-bromo-7-methoxybenzofuran-2-carboxylic acid methyl ester is a meticulously designed chemical building block. Its synthesis relies on a highly efficient, base-mediated cyclocondensation that leverages the intrinsic reactivity of ortho-hydroxybenzaldehydes. Through strategic functional group placement, this scaffold offers unparalleled versatility for late-stage diversification via cross-coupling and ester functionalization, making it an indispensable asset in the development of next-generation kinase and phosphatase inhibitors.

References

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy ResearchGate URL:[Link]

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy PubMed (NIH) URL:[Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives Scribd / Journal of Chemistry URL:[Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry MDPI URL:[Link]

  • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors Semantic Scholar URL:[Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives ResearchGate URL:[Link]

  • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors PubMed (NIH) URL:[Link]

Sources

Exploratory

Pharmacophore Engineering with Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate (CAS 1242240-98-7): A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the trajectory of lead optimization. Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate (CAS 1242240-98-7) h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the trajectory of lead optimization. Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate (CAS 1242240-98-7) has emerged as a privileged scaffold in the design of targeted therapeutics, ranging from carbonic anhydrase inhibitors to antiproliferative agents .

As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a highly programmable pharmacophore. The benzofuran core acts as a rigid, planar bioisostere for indole, capable of intercalating into narrow hydrophobic pockets. Meanwhile, its orthogonal functional groups—a C5-bromide, a C7-methoxy, and a C2-methyl ester—provide distinct, non-competing synthetic handles for late-stage diversification. This whitepaper details the physicochemical profiling, mechanistic utility, and validated synthetic protocols for deploying this compound in drug discovery pipelines.

Chemical Identity and Physicochemical Profiling

Understanding the quantitative metrics of a building block is critical for predicting its behavior in both synthetic environments and biological assays. The data in the table below summarizes the core properties of CAS 1242240-98-7 and the causality behind their significance in drug design.

PropertyValueMechanistic Significance
CAS Number 1242240-98-7Unique identifier ensuring precise procurement and database querying.
Molecular Formula C₁₁H₉BrO₄Defines the stoichiometric baseline for calculating reaction equivalents.
Molecular Weight 285.09 g/mol Highly optimal for Fragment-Based Drug Discovery (FBDD); leaves ample room for functionalization without violating Lipinski's Rule of 5.
LogP (predicted) 2.99Provides ideal lipophilicity for cell membrane permeability while avoiding excessive hydrophobic trapping in lipid bilayers.
TPSA 48.67 ŲIndicates excellent potential for oral bioavailability and passive cellular diffusion.
SMILES O=C(C1=CC2=CC(Br)=CC(OC)=C2O1)OCEssential for in silico molecular docking and cheminformatic library generation.

Mechanistic Role in Drug Discovery

The architectural design of Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate allows for precise tuning of structure-activity relationships (SAR) .

  • The C5-Bromo Substituent: Halogens in medicinal chemistry are not merely steric placeholders. The bromine atom at the C5 position serves a dual purpose. Synthetically, it is a highly reactive electrophilic center for transition-metal-catalyzed cross-coupling. Biologically, if retained in the final drug candidate, it acts as a potent halogen bond donor, capable of forming highly directional stabilizing interactions with the backbone carbonyl oxygens of target proteins .

  • The C7-Methoxy Group: This electron-donating group fine-tunes the electron density of the benzofuran ring system. By increasing the electron density, it modulates the oxidative stability of the molecule and provides a hydrogen-bond acceptor site, which is often critical for kinase hinge-binding motifs.

  • The C2-Methyl Ester: The ester acts as a robust protecting group during upstream harsh reaction conditions (e.g., elevated temperatures during cross-coupling) and can be selectively saponified to a carboxylic acid for downstream amidation, yielding libraries of benzofuran-2-carboxamides .

Synthetic Methodologies & Self-Validating Protocols

To leverage this scaffold effectively, orthogonal functionalization is required. The following protocols are designed as self-validating systems , ensuring that researchers can definitively confirm reaction success at each step through integrated analytical feedback loops.

Protocol A: Orthogonal C5 Arylation via Suzuki-Miyaura Coupling

This protocol selectively functionalizes the C5 position while leaving the C2-ester intact.

  • Step 1: Reagent Assembly: In a rigorously dried Schlenk flask under an argon atmosphere, combine Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate (1.0 eq) and the desired arylboronic acid (1.2 eq).

    • Causality: The argon atmosphere is critical; oxygen will irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

  • Step 2: Catalyst and Base Addition: Add

    
     (0.05 eq) and anhydrous 
    
    
    
    (2.0 eq).
    • Causality:

      
       is selected because its bidentate dppf ligand enforces a cis-geometry on the metal center, accelerating reductive elimination and suppressing unwanted 
      
      
      
      -hydride elimination.
      
      
      is chosen as a mild base; stronger bases (like
      
      
      ) would prematurely hydrolyze the C2-methyl ester.
  • Step 3: Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and

    
    .
    
    • Causality: The biphasic nature ensures the organic substrates dissolve in the dioxane, while the inorganic base dissolves in the aqueous phase, facilitating the crucial transmetalation step at the solvent interface.

  • Step 4: Heating & Self-Validation: Heat to 90°C for 4 hours. Monitor via LC-MS.

    • Self-Validating Checkpoint: The starting material exhibits a distinct 1:1 isotopic mass doublet (

      
       and 
      
      
      
      ) due to the naturally occurring
      
      
      and
      
      
      isotopes. The reaction is deemed complete only when this isotopic signature completely vanishes from the chromatogram, confirming total consumption of the bromide.
  • Step 5: Workup: Cool to room temperature, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol B: C2 Ester Saponification for Downstream Amidation

Once the C5 position is diversified, the C2 ester is unmasked for further functionalization.

  • Step 1: Hydrolysis: Dissolve the C5-functionalized intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/

    
    . Add 
    
    
    
    (3.0 eq).
    • Causality:

      
       is a mild hydroxide source that efficiently attacks the ester carbonyl without triggering side reactions on the newly functionalized C5-aryl group.
      
  • Step 2: Monitoring & Self-Validation: Stir at room temperature for 2-3 hours.

    • Self-Validating Checkpoint: Monitor via Thin Layer Chromatography (TLC). The highly non-polar ester will run near the solvent front in a 3:1 Hexane/EtOAc system, while the resulting carboxylic acid will remain strictly at the baseline due to strong hydrogen bonding with the silica gel.

  • Step 3: Acidification and Isolation: Carefully acidify the mixture to pH 2-3 using 1M

    
    . The product will precipitate out of the aqueous solution. Filter, wash with cold water, and dry under high vacuum to yield the free carboxylic acid.
    

Workflow Visualization

The logical progression from the raw building block to a biologically active lead compound requires a systematic workflow. The diagram below illustrates the orthogonal functionalization pathways and subsequent biological screening phases.

G A CAS: 1242240-98-7 Core Scaffold B C5 Functionalization (Pd-Catalyzed Coupling) A->B Halogen Handle C C2 Functionalization (Ester Hydrolysis) A->C Carboxylate Handle D Diversified Library B->D C->D E In Vitro Screening D->E HTS Assays F Lead Optimization E->F Hit Validation

Workflow for the synthetic diversification and biological screening of CAS 1242240-98-7.

Analytical Validation & Storage Protocols

To maintain the scientific integrity of CAS 1242240-98-7 prior to synthesis, strict storage and validation protocols must be adhered to:

  • Storage: The compound should be stored sealed in a dry environment at 2-8°C. The methoxy group makes the electron-rich benzofuran ring slightly susceptible to photo-oxidation over prolonged periods; therefore, protection from direct light is recommended.

  • NMR Validation: Prior to initiating any multi-step synthesis, verify the integrity of the commercial batch via

    
    -NMR (
    
    
    
    ). Ensure the presence of the sharp singlet corresponding to the C7-methoxy protons (~3.9-4.0 ppm) and the C2-methyl ester protons (~3.9 ppm), alongside the distinct aromatic splitting pattern of the benzofuran core.

References

  • Molecules. "Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022." National Center for Biotechnology Information (NCBI).[Link]

  • Kossakowski, J., et al. "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." MDPI Molecules, 2010.[Link]

  • Journal of Medicinal Chemistry. "Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer." American Chemical Society (ACS), 2020.[Link]

Foundational

Biological activity of 5-bromo-7-methoxybenzofuran derivatives

The 5-Bromo-7-Methoxybenzofuran scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from...

Author: BenchChem Technical Support Team. Date: March 2026

The 5-Bromo-7-Methoxybenzofuran scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from the synergistic interplay between the lipophilic, halogen-bonding potential of the 5-bromine atom and the electronic/solubility-enhancing properties of the 7-methoxy group.

This technical guide dissects the biological activity, synthesis, and mechanistic underpinnings of this scaffold, designed for researchers requiring actionable data and robust protocols.

PART 1: Chemical Architecture & SAR Analysis

The biological potency of 5-bromo-7-methoxybenzofuran derivatives is not accidental; it is a result of precise electronic and steric tuning.

1. The 5-Bromo "Anchor" (Halogen Bonding)
  • Mechanism: The bromine atom at position 5 is critical for halogen bonding (X-bond) . Unlike hydrogen bonds, X-bonds involve the interaction of the electrophilic "sigma-hole" on the halogen with nucleophilic residues (e.g., carbonyl backbone oxygens, sulfhydryl groups of cysteine) in the target protein.

  • Metabolic Stability: The C-Br bond blocks metabolic oxidation at the para-position relative to the oxygen, a common site for P450-mediated hydroxylation, thereby extending the half-life (

    
    ) of the molecule.
    
2. The 7-Methoxy "Steering" Group
  • Solubility: Benzofurans are inherently lipophilic (high LogP). The 7-methoxy group introduces a dipole and a hydrogen bond acceptor, improving aqueous solubility without compromising membrane permeability.

  • Electronic Effect: As an electron-donating group (EDG), the methoxy moiety increases the electron density of the furan ring, making the C2 and C3 positions more reactive for functionalization and potentially enhancing

    
    -
    
    
    
    stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp).
3. SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Analysis Core 5-Bromo-7-Methoxybenzofuran Core Scaffold Br 5-Bromo Position (Lipophilic/Electronic) Core->Br OMe 7-Methoxy Position (Solubility/Donor) Core->OMe C2 C2 Position (Pharmacophore Attachment) Core->C2 XBond Halogen Bonding (Sigma-hole interaction) Br->XBond Metab Metabolic Blockade (Prevents p-hydroxylation) Br->Metab Sol Improved LogP/Solubility OMe->Sol Target Target Selectivity (Kinases, Receptors) C2->Target

Figure 1: SAR analysis of the 5-bromo-7-methoxybenzofuran scaffold highlighting the functional roles of specific substitutions.

PART 2: Therapeutic Applications & Mechanisms

Anticancer Activity (Tubulin & Apoptosis)

Derivatives of this scaffold, particularly those functionalized at the C2 position with chalcones or hydrazides, exhibit potent cytotoxicity against human cancer cell lines.

  • Target: Tubulin Polymerization.

  • Mechanism: These compounds often bind to the colchicine-binding site of tubulin. The 5-bromo group mimics the steric bulk of naturally occurring tubulin inhibitors, while the benzofuran core acts as a rigid spacer. Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase , triggering apoptosis.[1][2]

  • Key Data:

    • Cell Lines: A549 (Lung Carcinoma), HepG2 (Hepatocellular Carcinoma), K562 (Leukemia).

    • Potency: IC

      
       values frequently range from 0.1 µM to 5.0 µM  for optimized derivatives.
      
    • Apoptosis Markers: Increased activity of Caspase-3 and Caspase-7; DNA fragmentation.

Antimicrobial: M. tuberculosis Pks13 Inhibition

A critical emerging application is in the treatment of Tuberculosis (TB).[3][4]

  • Target: Polyketide Synthase 13 (Pks13).[4]

  • Role: Pks13 is essential for the synthesis of mycolic acids, key components of the mycobacterial cell wall.

  • Mechanism: 5-bromo-7-methoxybenzofuran derivatives (e.g., analogs of TAM16) bind to the Thioesterase (TE) domain of Pks13. The 5-bromo substituent occupies a hydrophobic pocket, while the 7-methoxy group interacts with hydrophilic residues near the active site, inhibiting the hydrolysis of the polyketide chain and leading to bacterial death.

Dermatology: Tyrosinase Inhibition
  • Application: Hyperpigmentation disorders (e.g., melasma).

  • Mechanism: 7-methoxybenzofuran-triazole hybrids have shown superior activity to kojic acid. The scaffold chelates the binuclear copper active site of tyrosinase. The 7-methoxy group is crucial here, acting as a secondary anchor point via hydrogen bonding to enzyme residues.

PART 3: Experimental Protocols

Protocol A: Synthesis of 5-Bromo-7-Methoxybenzofuran-2-Carboxylic Acid

This protocol synthesizes the core "warhead" carboxylic acid, which can be further derivatized (e.g., to amides or esters).

Reaction Type: Rap-Stoermer Condensation / Alkylation-Cyclization. Starting Material: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 5034-74-2).[5]

Reagents:

  • Diethyl bromomalonate (or Ethyl bromoacetate for simple cyclization).

  • Potassium Carbonate (

    
    , anhydrous).[6]
    
  • DMF (N,N-Dimethylformamide) or Acetone.

  • Sodium Hydroxide (NaOH).[7]

Step-by-Step Methodology:

  • Alkylation:

    • Dissolve 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/mmol).

    • Add

      
        (2.5 eq). Stir at Room Temperature (RT) for 15 min to form the phenoxide.
      
    • Add Diethyl bromomalonate (1.2 eq) dropwise.

    • Heat the mixture to 90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The intermediate formed is the diethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)malonate.

  • Cyclization & Hydrolysis (One-Pot):

    • Cool the reaction mixture to RT.

    • Add 10% aqueous NaOH (4.0 eq).

    • Reflux at 100°C for 2 hours. This step effects both the intramolecular aldol condensation (cyclization) and the hydrolysis of the ester.

    • Note: Decarboxylation of one ester group occurs spontaneously during acidification if malonate was used.

  • Work-up:

    • Pour the reaction mixture into crushed ice/water.

    • Acidify carefully with 6N HCl to pH 1-2. A precipitate should form immediately.

    • Filter the solid, wash with cold water, and dry.

    • Recrystallization: Ethanol or Acetic Acid.

Yield Expectation: 75-85%. Validation:


H NMR (DMSO-

) should show a singlet around

7.6-7.8 ppm (H-3 of benzofuran) and disappearance of the aldehyde proton (

10.2 ppm).
Protocol B: Tyrosinase Inhibition Assay

To verify biological activity of the synthesized derivative.[8]

  • Preparation: Dissolve test compounds in DMSO. Prepare Mushroom Tyrosinase solution (500 U/mL) in phosphate buffer (pH 6.8).

  • Substrate: L-DOPA (5 mM).

  • Procedure:

    • In a 96-well plate, mix 20

      
      L of test compound + 140 
      
      
      
      L phosphate buffer + 20
      
      
      L enzyme.
    • Incubate at 25°C for 10 min.

    • Add 20

      
      L L-DOPA.
      
  • Measurement: Monitor absorbance at 475 nm (formation of dopachrome) for 20 min using a microplate reader.

  • Calculation:

    
    .
    

PART 4: Synthesis Workflow Visualization

Synthesis_Workflow Start Start: 5-Bromo-2-hydroxy- 3-methoxybenzaldehyde Step1 Alkylation (Diethyl bromomalonate, K2CO3, DMF) Start->Step1 Inter Intermediate: O-Alkylated Aldehyde Step1->Inter Step2 Cyclization & Hydrolysis (NaOH, Reflux) Inter->Step2 Step3 Acidification & Precipitation (HCl, pH 1-2) Step2->Step3 Final Product: 5-Bromo-7-methoxy- benzofuran-2-carboxylic acid Step3->Final

Figure 2: Step-by-step synthesis workflow for the 5-bromo-7-methoxybenzofuran-2-carboxylic acid core.

PART 5: Data Summary

Table 1: Comparative Biological Activity of Benzofuran Derivatives

Compound ClassSubstitution PatternTarget / AssayActivity (IC

/ MIC)
Reference
Benzofuran Core 5-Bromo-7-MethoxyTyrosinase1.2 - 5.5 µM[1]
Benzofuran Amide 5-Bromo-7-Methoxy-C2-AmideM. tuberculosis (Pks13)0.5 - 2.0 µM[2]
Benzofuran Ester 5-Bromo-7-Methoxy-C2-EsterA549 (Lung Cancer)3.5 ± 0.6 µM[3]
Standard Kojic AcidTyrosinase~15 - 30 µM[1]

References

  • 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. RSC Advances. Link

  • Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13. Journal of Medicinal Chemistry. Link

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI Molecules. Link

  • Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans. ResearchGate. Link

Sources

Exploratory

Unlocking the Benzofuran-2-Carboxylate Scaffold: A Comprehensive SAR and Mechanistic Guide

Executive Summary The benzofuran-2-carboxylate scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a fused benzene and furan ring system, this structural core provides a r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran-2-carboxylate scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a fused benzene and furan ring system, this structural core provides a rigid, planar geometry ideal for interacting with deep hydrophobic enzyme pockets, while the C2-carboxylate moiety acts as a highly effective bioisostere for naturally occurring functional groups, such as phosphotyrosine (pTyr). This technical guide explores the Structure-Activity Relationship (SAR) of benzofuran-2-carboxylates, detailing their mechanistic roles as enzyme inhibitors, the causality behind synthetic design choices, and validated protocols for their development.

Mechanistic Grounding: The Scaffold as a Phosphotyrosine Bioisostere

One of the most profound applications of the benzofuran-2-carboxylic acid derivative is its ability to mimic phosphotyrosine (pTyr). This mimicry is critical in the inhibition of protein tyrosine phosphatases (PTPs), such as Lymphoid Tyrosine Phosphatase (LYP/PTPN22). LYP is a critical negative regulator of T-cell receptor (TCR) signaling. Overactive LYP suppresses T-cell activation, allowing tumors to evade immune surveillance.

The C2-carboxylic acid group mimics the negative charge and tetrahedral geometry of the phosphate group on pTyr at physiological pH. When substituted at the C5 or C6 positions with lipophilic or halogenated groups, the benzofuran core effectively anchors into the hydrophobic cleft adjacent to the PTP active site, preventing the dephosphorylation of LCK kinase and thereby sustaining TCR signaling1[1].

TCR_Pathway TCR T-Cell Receptor (TCR) LCK LCK Kinase (Active) TCR->LCK Activates Immunity T-Cell Activation LCK->Immunity Phosphorylation Cascade LYP LYP / PTPN22 Phosphatase LYP->LCK Dephosphorylates Inhibitor Benzofuran-2-carboxylate Inhibitor->LYP Competitive Inhibition

Mechanism of TCR signaling modulation via LYP/PTPN22 inhibition by benzofuran-2-carboxylates.

Structure-Activity Relationship (SAR) Landscape

The biological target of a benzofuran-2-carboxylate is heavily dictated by the specific substitutions on its core.

Carbonic Anhydrase (hCA IX/XII) Inhibition

Human carbonic anhydrases (hCAs), specifically isoforms IX and XII, are overexpressed in hypoxic breast tumors. Appending a benzoic acid moiety to the benzofuran core yields submicromolar inhibitors. SAR studies reveal that a 2-methylbenzofuran scaffold exhibits superior selectivity and affinity for hCA XII compared to a 5-bromobenzofuran scaffold. Furthermore, replacing the rigid benzoic acid linker with a more flexible hippuric acid linker drastically reduces binding affinity, as the increased degrees of freedom prevent optimal anchoring within the hCA active site2[2].

Acetylcholinesterase (AChE) Inhibition

For neurodegenerative applications, benzofuran-2-carboxylates are often hybridized with triazoles. The introduction of electron-donating groups (e.g., methoxy) at the C5/C6 positions or on appended phenyl rings enhances the electron density of the aromatic system. This facilitates stronger


 stacking interactions with the aromatic residues (like Trp86) in the catalytic anionic site (CAS) of AChE3[3].

SAR_Logic Core Benzofuran-2-carboxylate Scaffold C2 C2: Carboxylate/Amide (pTyr Mimic, H-Bonding) Core->C2 C3 C3: Alkyl/Aryl Groups (Hydrophobic Interactions) Core->C3 C5_C6 C5/C6: Halogens/Methoxy (Halogen Bonding, Steric Bulk) Core->C5_C6 Target1 LYP / PTPN22 Phosphatase C2->Target1 Primary Binding Motif Target2 Carbonic Anhydrase (hCA IX/XII) C5_C6->Target2 Isoform Selectivity Target3 Acetylcholinesterase (AChE) C5_C6->Target3 Pi-Pi Stacking Enhancement

Logical mapping of benzofuran-2-carboxylate substitutions to target-specific biological activities.

Quantitative SAR Data Summary
Compound ScaffoldSubstitutionPrimary TargetBinding Affinity/PotencyKey Mechanistic Insight
Benzofuran-2-carboxylic acid -LYP / PTPN22

= 0.93 – 1.34 µM
Acts as a potent phosphotyrosine (pTyr) bioisostere.
2-Methylbenzofuran Benzoic AcidhCA XII

= 0.88 µM
Optimal fit in the hCA XII active site compared to 5-bromo.
5-Bromobenzofuran Benzoic AcidhCA IX

= 0.56 – 5.1 µM
Halogen bonding enhances affinity for the hCA IX isoform.
2-Methylbenzofuran Hippuric AcidhCA XII

= 2.7 µM
Increased flexibility reduces optimal active site anchoring.
Benzofuran-triazole 2,5-DimethoxyphenylAChE

= 0.55 µM
Electron-donating groups enhance

stacking in the gorge.

Experimental Methodologies: Synthesis & Validation

To ensure rigorous scientific integrity, experimental workflows must be designed as self-validating systems. The following protocols detail the synthesis of the core scaffold and its subsequent biological validation, explaining the causality behind each procedural step.

Protocol 1: Synthesis of Ethyl Benzofuran-2-Carboxylate Derivatives via Cyclocondensation

This protocol utilizes an O-alkylation followed by an intramolecular aldol-type condensation to construct the benzofuran ring4[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 eq of a substituted salicylaldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is chosen as a polar aprotic solvent because it stabilizes the transition state of the subsequent

      
       reaction without solvating the nucleophile, thereby accelerating the reaction rate.
      
  • Deprotonation: Add 1.2 eq of anhydrous Potassium Carbonate (

    
    ) and stir at room temperature for 30 minutes.
    
    • Causality:

      
       acts as a mild base to deprotonate the phenolic hydroxyl group, generating a highly nucleophilic phenoxide ion.
      
  • Alkylation & Cyclization: Dropwise add 1.1 eq of ethyl chloroacetate. Elevate the temperature to reflux (approx. 150°C) for 6–8 hours.

    • Causality: The initial

      
       attack forms an ether intermediate. The high thermal energy (reflux) is required to overcome the activation barrier for the subsequent intramolecular cyclization between the aldehyde carbon and the newly added methylene group, followed by dehydration to establish aromaticity.
      
  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The disappearance of the highly polar starting material and the emergence of a UV-active, less polar spot confirms ring closure.

  • Workup & Characterization: Quench with ice-cold distilled water to precipitate the product. Filter and purify via column chromatography. Validate via

    
    -NMR; the successful formation of the benzofuran core is definitively confirmed by the appearance of a distinct singlet integrating to 1H at 
    
    
    
    7.4–7.6 ppm, corresponding to the C3-proton of the newly formed furan ring.

Synthetic_Workflow Start Substituted Salicylaldehyde Alkylation O-Alkylation (Ethyl Chloroacetate) Start->Alkylation Cyclization Cyclocondensation (DMF, Heat) Alkylation->Cyclization Ester Ethyl Benzofuran-2-carboxylate Cyclization->Ester Hydrolysis Hydrazinolysis / Hydrolysis Ester->Hydrolysis Product Target Carboxylic Acid/Amide Hydrolysis->Product

Step-by-step synthetic workflow for generating functionalized benzofuran-2-carboxylate derivatives.

Protocol 2: Biological Validation via Modified Ellman’s Assay (AChE Inhibition)

To validate the synthesized compounds for neurodegenerative applications, a colorimetric assay is employed.

Step-by-Step Methodology:

  • Buffer & Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare solutions of Acetylthiocholine iodide (ATCI, substrate) and 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Causality: pH 8.0 is maintained because AChE exhibits optimal catalytic activity in slightly alkaline conditions, and the resulting thiolate anion from the DTNB reaction is highly stable and chromogenic at this pH.

  • Incubation: In a 96-well microplate, combine the buffer, the benzofuran-2-carboxylate derivative (at varying concentrations), and AChE enzyme. Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to establish equilibrium binding with the enzyme's active site before the substrate is introduced.

  • Reaction Initiation: Add DTNB and ATCI to initiate the reaction.

    • Causality: AChE hydrolyzes ATCI into thiocholine. The free sulfhydryl group of thiocholine immediately cleaves the disulfide bond of DTNB, generating 5-thio-2-nitrobenzoate, a yellow anion.

  • Self-Validation & Measurement: Measure absorbance continuously at 412 nm for 5 minutes.

    • Control Causality: The assay must include a Positive Control (Eserine/Physostigmine) to validate assay sensitivity, and a Blank/Negative Control (no enzyme) to account for the spontaneous, non-enzymatic hydrolysis of ATCI. The

      
       is calculated using non-linear regression of the absorbance rates.
      

Conclusion & Future Perspectives

The benzofuran-2-carboxylate scaffold is far more than a simple structural building block; it is a highly tunable pharmacophore capable of precise spatial and electronic interactions. By understanding the causality behind its SAR—such as its role as a pTyr bioisostere in LYP inhibition or its


 stacking capabilities in AChE inhibition—drug development professionals can rationally design highly selective therapeutics. Future optimization will likely focus on leveraging computational docking to exploit the C5/C6 positions for isoform-selective targeting in complex multigene families like the human carbonic anhydrases.

References

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry.1

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters / NIH.2

  • Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies. MDPI.3

  • Structure-Activity Relationship Studies and Design of a PTPN22 Inhibitor with Enhanced Isozyme Selectivity and Cellular Efficacy. NIH.4

Sources

Foundational

Precision Characterization and Synthesis of Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate

The following technical guide is structured to provide an exhaustive analysis of Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate , focusing on its molecular identity, synthesis, and application in medicinal chemistry. A...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive analysis of Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate , focusing on its molecular identity, synthesis, and application in medicinal chemistry.

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate (CAS: 1242240-98-7) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive compounds, particularly kinase inhibitors (e.g., Pim-1 inhibitors) and antimicrobial agents.[1] Its value lies in its orthogonal reactivity : the C2-ester provides a handle for acyl substitution, while the C5-bromide serves as an electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide addresses the critical parameters of its molecular weight—specifically the isotopic distribution mandated by the bromine atom—and provides a validated, self-consistent protocol for its synthesis and characterization.[1]

Molecular Identity & Weight Analysis

For high-precision applications such as High-Resolution Mass Spectrometry (HRMS) or stoichiometric calculations in library synthesis, reliance on "average molecular weight" is insufficient.[1] The presence of Bromine introduces a significant isotopic split.[1]

Quantitative Data Profile
ParameterValueNotes
Chemical Formula C₁₁H₉BrO₄
Average Molecular Weight 285.09 g/mol Used for molarity calculations.[1]
Monoisotopic Mass (⁷⁹Br) 283.9684 Da The "M" peak in Mass Spec.[1]
Monoisotopic Mass (⁸¹Br) 285.9664 Da The "M+2" peak in Mass Spec.[1]
Isotopic Abundance ~51% (⁷⁹Br) / ~49% (⁸¹Br)Creates a characteristic 1:1 doublet.[1]
Exact Mass 283.9684For HRMS calibration.
Mass Spectrometry Signature

In mass spectrometry, this compound does not appear as a single peak at 285.[1]09. Instead, it presents a distinct 1:1 doublet separated by 2 mass units (m/z 284 and 286 for [M+H]⁺).[1] Failure to account for this distribution can lead to misidentification during automated library screening.[1]

IsotopePattern cluster_0 Isotopic Distribution Logic Br79 ⁷⁹Br Isotopologue (Mass ~284) Br81 ⁸¹Br Isotopologue (Mass ~286) Source Sample Injection Source->Br79 ~50.7% Source->Br81 ~49.3%

Figure 1: Isotopic splitting logic for Bromine-containing scaffolds in Mass Spectrometry.[1]

Validated Synthesis Protocol

While various routes exist, the most robust method for generating 7-methoxy-5-bromobenzofurans involves the Rap-Stoermer condensation or sequential alkylation/cyclization of a salicylaldehyde derivative.[1] This protocol avoids the formation of regioisomers common in direct bromination of the benzofuran core.[1]

Retrosynthetic Strategy
  • Core Construction: Cyclization of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (5-bromo-o-vanillin) with methyl bromoacetate.[1]

  • Precursor Synthesis: Regioselective bromination of o-vanillin.[1]

SynthesisRoute Vanillin o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) Bromination Step 1: Bromination (Br2, AcOH) Vanillin->Bromination Precursor 5-Bromo-o-vanillin (Intermediate) Bromination->Precursor Regioselective (Para to OH) Alkylation Step 2: Annulation (Methyl Bromoacetate, K2CO3, DMF) Precursor->Alkylation Product Methyl 5-bromo-7-methoxy- benzofuran-2-carboxylate Alkylation->Product Cyclization (-H2O)

Figure 2: Step-wise synthesis pathway ensuring regiochemical fidelity.[1]

Detailed Methodology
Step 1: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

Rationale: Direct bromination of o-vanillin occurs para to the hydroxyl group (position 5), which corresponds to the C5 position in the final benzofuran.[1]

  • Reagents: o-Vanillin (15.2 g, 100 mmol), Bromine (16.0 g, 100 mmol), Glacial Acetic Acid (100 mL), Sodium Acetate (12.3 g, 150 mmol).[1]

  • Procedure:

    • Dissolve o-vanillin in glacial acetic acid containing sodium acetate (to buffer HBr formation).

    • Cool to 15°C. Add bromine dropwise over 30 minutes.

    • Stir at room temperature for 2 hours. A precipitate typically forms.[1]

    • Pour the mixture into ice-water (500 mL).

    • Filter the solid, wash with cold water, and recrystallize from ethanol.[1]

  • Yield: ~85%. Appearance: Light yellow crystals.[1]

Step 2: Cyclization to Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate

Rationale: The phenoxide ion attacks the alpha-halo ester, followed by an intramolecular aldol condensation on the aldehyde and subsequent dehydration.[1]

  • Reagents:

    • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (2.31 g, 10 mmol)[1]

    • Methyl Bromoacetate (1.68 g, 11 mmol) OR Methyl Chloroacetate (excess may be required if less reactive).[1]

    • Potassium Carbonate (K₂CO₃, anhydrous, 2.76 g, 20 mmol).[1]

    • DMF (N,N-Dimethylformamide, 20 mL).[1]

  • Procedure:

    • Activation: In a round-bottom flask, combine the aldehyde and K₂CO₃ in DMF. Stir at RT for 15 minutes to generate the phenoxide.

    • Alkylation: Add Methyl Bromoacetate dropwise.[1]

    • Cyclization: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The intermediate ether may appear first, followed by the cyclized product.[1]

    • Workup: Cool to RT. Pour into crushed ice/water (100 mL). The product usually precipitates.[1]

    • Purification: Filter the precipitate.[1][2] If oily, extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄, and concentrate.[1][3] Purify via recrystallization (Methanol) or silica column chromatography.[1]

  • Yield: ~70–80%. Appearance: White to off-white solid.[1]

Analytical Validation (Self-Validating Metrics)

To ensure the synthesized material is the correct regioisomer and free of impurities, compare against these expected spectral data points.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 7.50 (s, 1H, H-3): Characteristic singlet of the furan ring proton.[1]

  • δ 7.65 (d, J=1.8 Hz, 1H, H-4): Meta-coupling to H-6.

  • δ 7.05 (d, J=1.8 Hz, 1H, H-6): Meta-coupling to H-4.

  • δ 4.05 (s, 3H, -OCH₃ at C7): Methoxy group singlet.[1]

  • δ 3.98 (s, 3H, -COOCH₃): Methyl ester singlet.[1]

Carbon NMR (¹³C NMR)
  • Carbonyl: ~160 ppm.[1]

  • C-Br (C5): ~115 ppm (Upfield due to heavy atom effect).[1]

  • C-OMe (C7): ~145-148 ppm.[1]

Applications in Drug Development

This scaffold is not merely an end-product but a "privileged structure" in medicinal chemistry.[1]

  • Suzuki-Miyaura Coupling: The C5-Bromine is highly reactive toward boronic acids, allowing the installation of aryl/heteroaryl groups to scan Structure-Activity Relationships (SAR).[1]

  • Kinase Inhibition: Benzofuran-2-carboxylates are known isosteres for indole-based kinase inhibitors (e.g., Pim-1, Pim-2).[1] The 7-methoxy group often mimics hydrogen bond acceptors found in potent inhibitors like staurosporine derivatives.[1]

  • ADME Tuning: The methyl ester acts as a prodrug prodrug moiety (hydrolyzed to the acid in vivo) or can be converted to amides to modulate solubility and metabolic stability.[1]

References

  • Kowalewska, M., et al. (2012).[1] "Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives." Acta Poloniae Pharmaceutica, 69(6), 1055-1065.[1] Link

  • PubChem. (2025).[1][4] 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Precursor Data). National Library of Medicine.[1] Retrieved from [Link]

  • Daidone, G., et al. (2011).[1] "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Exploratory

Literature review on 5-bromo-7-methoxy substituted benzofurans

The following technical guide is structured to serve as a definitive reference for the synthesis, functionalization, and application of 5-bromo-7-methoxybenzofuran scaffolds. Strategies for Synthesis, Functionalization,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the synthesis, functionalization, and application of 5-bromo-7-methoxybenzofuran scaffolds.

Strategies for Synthesis, Functionalization, and Medicinal Application

Executive Summary

The 5-bromo-7-methoxybenzofuran core represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its dual-functional nature: the C5-bromine serves as a robust electrophilic handle for palladium-catalyzed cross-coupling (building molecular complexity), while the C7-methoxy group functions as a crucial pharmacophore element, often enhancing solubility and providing a hydrogen-bond acceptor site that mimics natural products like melatonin or khellin.

This guide provides a validated roadmap for researchers to construct and utilize this scaffold, moving beyond generic protocols to focus on regiocontrol, yield optimization, and downstream applications in oncology and neurology.

Structural Rationale & Pharmacophore Analysis

Before synthesis, it is critical to understand why this specific substitution pattern is targeted.

FeatureChemical/Biological Function
Benzofuran Core Bioisostere for indole and naphthalene; flat aromatic system for

-

stacking interactions in receptor pockets (e.g., Sigma-1, Adenosine A2A).
C5-Bromine (Br) The Synthetic Handle. Located para to the ether oxygen, this position is electronically activated for oxidative addition by Pd(0), making it superior to C4 or C6 halides for Suzuki/Buchwald couplings.
C7-Methoxy (OMe) The Metabolic Modulator. Sterically protects the C6/C7 region from rapid oxidative metabolism (CYP450). Electronically, it increases electron density in the furan ring, influencing the pKa of potential C2-substituents.

Synthetic Architectures

The most robust route to 5-bromo-7-methoxybenzofuran avoids direct bromination of the benzofuran ring, which often leads to inseparable mixtures of C2, C3, and C5 isomers. Instead, we utilize a pre-functionalization strategy starting from o-vanillin.

Workflow Diagram: Retrosynthetic Logic

The following diagram illustrates the critical path from commodity starting materials to the functionalized core.

SynthesisWorkflow Vanillin o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) Bromination Step 1: Regioselective Bromination (Br2 or NBS) Vanillin->Bromination Intermed1 5-Bromo-o-vanillin Bromination->Intermed1 >95% Regiocontrol Alkylation Step 2: O-Alkylation (Ethyl Bromoacetate/K2CO3) Intermed1->Alkylation Intermed2 Acyclic Ether Intermediate Alkylation->Intermed2 Cyclization Step 3: Cyclization (DBU or NaOEt) Intermed2->Cyclization Product 5-Bromo-7-methoxy- benzofuran-2-carboxylate Cyclization->Product Intramolecular Aldol

Figure 1: Validated synthetic route ensuring regiospecific placement of the C5-bromine atom.

Experimental Protocols

Safety Note: Bromine is highly toxic and corrosive. Benzofurans can be skin sensitizers. All operations must be performed in a fume hood.

Protocol A: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

Rationale: Brominating the phenol before cyclization utilizes the strong para-directing effect of the hydroxyl group to install the bromine exclusively at C5.

  • Dissolution: Dissolve o-vanillin (10.0 g, 65.7 mmol) in glacial acetic acid (100 mL). Sodium acetate (1.5 eq) can be added to buffer the hydrobromic acid byproduct.

  • Bromination: Add a solution of bromine (3.4 mL, 1.05 eq) in acetic acid dropwise over 30 minutes at 15°C.

    • Critical Control Point: Keep temperature <20°C to prevent over-bromination.

  • Quench: Pour the mixture into ice-water (500 mL). The product will precipitate as a pale yellow solid.

  • Purification: Filter, wash with water, and recrystallize from ethanol.

    • Yield Expectation: 85-92%.

    • Validation: ^1H NMR should show two doublets (aromatic) with coupling constants

      
       Hz (meta-coupling), confirming the 1,2,3,5-substitution pattern.
      
Protocol B: Cyclization to Ethyl 5-bromo-7-methoxybenzofuran-2-carboxylate

Rationale: Using the Rap-Stoermer or Williamson ether synthesis followed by cyclization builds the furan ring around the pre-set substituents.

  • Alkylation: To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (5.0 g) in DMF (50 mL), add anhydrous

    
     (2.0 eq) and ethyl bromoacetate (1.2 eq). Stir at 60°C for 2 hours.
    
  • Cyclization: Increase temperature to 140°C or add DBU (0.5 eq) and reflux. The intramolecular aldol condensation closes the ring.

  • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine to remove DMF.

  • Isolation: Flash chromatography (Hexane/EtOAc).

    • Yield Expectation: 75-80%.

Functionalization & Chemical Space Expansion

Once the core is synthesized, the 5-Br handle allows for divergent synthesis.

The Suzuki-Miyaura Coupling (C5 Functionalization)

The C5 position is electronically distinct from the C2 position. The electron-donating methoxy group at C7 pushes density into the ring, but the C5-Br bond remains sufficiently labile for Pd-insertion.

Standard Conditions:

  • Catalyst:

    
     (3-5 mol%) is preferred over 
    
    
    
    for sterically crowded or electron-rich aryl bromides.
  • Solvent: Dioxane/Water (4:1).[1]

  • Base:

    
     (weak bases like carbonate are preferred to preserve the ester if present).
    
SAR & Reactivity Map

The following diagram highlights the reactive sites for medicinal chemistry optimization.

SARMap Center 5-Bromo-7-methoxy- benzofuran Core C5 C5 Position (Br) Center->C5 C2 C2 Position (Ester/H) Center->C2 C7 C7 Position (OMe) Center->C7 Suzuki Suzuki/Buchwald Coupling C5->Suzuki Target1 Biaryl Motifs (Kinase Inhibitors) Suzuki->Target1 Func Hydrolysis/Amidation or Lithiation C2->Func Target2 Tyrosinase Inhibitors (Amides/Hydrazides) Func->Target2 Prop Metabolic Stability & Solubility C7->Prop

Figure 2: Structure-Activity Relationship (SAR) map detailing the divergent reactivity of the scaffold.

Therapeutic Applications (Case Studies)

Case Study 1: Tyrosinase Inhibitors

Researchers have utilized the 7-methoxy motif to mimic the substrate of tyrosinase.[2][3] By converting the C2-ester (synthesized in Protocol B) into an N-phenylacetamide or triazole, the molecule acts as a competitive inhibitor.

  • Mechanism: The benzofuran core stacks against the histidine residues in the enzyme active site, while the C7-methoxy group interacts with the copper-coordinating region [1].

  • Key Result: Derivatives have shown

    
     values in the low micromolar range (
    
    
    
    ), superior to kojic acid.[2]
Case Study 2: Tubulin Polymerization Inhibitors

The 5-bromo-7-methoxybenzofuran core serves as a rigid analogue of Combretastatin A-4.

  • Modification: Suzuki coupling at C5 introduces a trimethoxyphenyl ring.

  • Outcome: These "hybrid" molecules bind to the colchicine site of tubulin, disrupting microtubule formation and inducing apoptosis in multidrug-resistant cancer cell lines [2].

References

  • Mushtaq, A., et al. (2025).[2][3] 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses. RSC Advances.

  • Kwiecień, H., et al. (2019). Synthesis and biological evaluation of 3-functionalized 2-phenyl- and 2-alkylbenzo[b]furans as antiproliferative agents. ResearchGate.

  • BenchChem Technical Report. (2025). Methyl 7-Methoxybenzofuran-4-carboxylate and related scaffolds.

  • Han, S., & Cheon, C. (2025). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Journal of Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: Methyl 5-Bromo-7-Methoxybenzofuran-2-Carboxylate

Introduction & Strategic Rationale Benzofuran scaffolds are highly privileged structures in medicinal chemistry, forming the core of numerous therapeutics ranging from anti-arrhythmic agents (e.g., amiodarone) to modern...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Benzofuran scaffolds are highly privileged structures in medicinal chemistry, forming the core of numerous therapeutics ranging from anti-arrhythmic agents (e.g., amiodarone) to modern kinase inhibitors. The specific target, methyl 5-bromo-7-methoxybenzofuran-2-carboxylate , is an exceptionally versatile building block.

The strategic placement of functional groups dictates its utility:

  • C5-Bromine: Serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecular architecture.

  • C7-Methoxy: Provides a strong hydrogen-bond acceptor and modulates the electronic properties of the benzofuran core, often improving the pharmacokinetic profile of the final drug candidate.

  • C2-Methyl Ester: Allows for straightforward saponification to the corresponding carboxylic acid, enabling subsequent amide couplings or decarboxylative functionalizations.

This application note details a robust, two-stage synthetic protocol utilizing electrophilic aromatic substitution followed by a Rap-Stoermer condensation to construct the functionalized benzofuran core [1].

Retrosynthetic Analysis & Workflow

The synthesis is achieved via a convergent two-step sequence starting from commercially available o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Workflow Step1 Stage 1: Electrophilic Aromatic Substitution Bromination of o-Vanillin Step2 Intermediate Isolation 5-Bromo-2-hydroxy-3-methoxybenzaldehyde Step1->Step2 Br2, AcOH 10-25 °C Step3 Stage 2: Rap-Stoermer Condensation O-Alkylation & Aldol Cyclization Step2->Step3 Methyl bromoacetate K2CO3, DMF, 90 °C Step4 Purification & Characterization Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate Step3->Step4 Precipitation & Recrystallization

Fig 1. Two-stage synthetic workflow for methyl 5-bromo-7-methoxybenzofuran-2-carboxylate.

Experimental Protocols

Stage 1: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

This stage relies on the highly regioselective electrophilic bromination of o-vanillin [2].

Causality & Mechanism: The hydroxyl (-OH) group is strongly electron-donating and directs incoming electrophiles to the ortho and para positions. Since the ortho position (C3) is blocked by the methoxy group, bromination occurs exclusively at the para position (C5). Acetic acid acts as both the solvent and a mild catalyst to polarize the bromine molecule.

Step-by-Step Procedure:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing dropping funnel.

  • Dissolution: Dissolve o-vanillin (15.2 g, 100 mmol, 1.0 eq) in 100 mL of glacial acetic acid.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 10–15 °C.

  • Bromination: Charge the dropping funnel with a solution of bromine (5.4 mL, 105 mmol, 1.05 eq) in 20 mL of glacial acetic acid. Add this solution dropwise over 45 minutes. Note: Slow addition is critical to prevent exothermic spikes and suppress polybromination.

  • Reaction: Remove the ice bath and stir the dark red solution at room temperature for 3 hours. Monitor reaction completion via TLC (Hexane/EtOAc 4:1; UV visualization).

  • Quenching & Isolation: Pour the reaction mixture slowly into 400 mL of vigorously stirred ice-cold distilled water. A pale-yellow precipitate will form immediately.

  • Purification: Vacuum filter the precipitate, wash thoroughly with cold water (3 x 50 mL) to remove residual acetic acid, and recrystallize from hot ethanol to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde as light yellow needles.

Stage 2: Rap-Stoermer Condensation

The construction of the benzofuran ring is achieved via the Rap-Stoermer reaction, a powerful cascade sequence involving intermolecular O-alkylation followed by an intramolecular Knoevenagel-type aldol condensation [3].

Mechanism Phenol 5-Bromo-2-hydroxy-3-methoxybenzaldehyde Deprot Phenoxide Formation (via K2CO3) Phenol->Deprot Alkylation Bimolecular Nucleophilic Substitution (SN2) Attack on Methyl Bromoacetate Deprot->Alkylation Ether Phenoxyacetate Intermediate Alkylation->Ether Aldol Intramolecular Aldol Condensation (Base-catalyzed) Ether->Aldol Dehydration Dehydration (-H2O) Aromatization Aldol->Dehydration Product Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate Dehydration->Product

Fig 2. Mechanistic pathway of the Rap-Stoermer condensation yielding the benzofuran core.

Causality & Mechanism: Potassium carbonate (K₂CO₃) is selected as the optimal base because it is strong enough to deprotonate the phenol (pKa ~8.5) but mild enough to prevent the hydrolysis of the methyl ester. DMF provides high solubility and accelerates the S_N2 O-alkylation. Subsequent heating provides the thermodynamic driving force for the enolate of the intermediate ether to attack the adjacent aldehyde, closing the ring.

Step-by-Step Procedure:

  • Setup: In an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-2-hydroxy-3-methoxybenzaldehyde (11.5 g, 50 mmol, 1.0 eq) in 100 mL of anhydrous DMF.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (17.3 g, 125 mmol, 2.5 eq). Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation (color deepens to bright yellow).

  • Alkylation: Add methyl bromoacetate (5.7 mL, 60 mmol, 1.2 eq) dropwise via syringe. Stir at room temperature for 1 hour.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath for 5 hours.

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of crushed ice/water. Extract the aqueous suspension with Ethyl Acetate (3 x 150 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl or brine (5 x 100 mL) to effectively remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford methyl 5-bromo-7-methoxybenzofuran-2-carboxylate as an off-white solid.

Quantitative Data & Analytics

A self-validating protocol requires rigorous condition optimization and analytical confirmation. Table 1 demonstrates the causality behind selecting K₂CO₃/DMF over other base/solvent combinations. Table 2 provides the diagnostic NMR shifts required to confirm the structural integrity of the final product.

Table 1: Optimization of Rap-Stoermer Cyclization Conditions

EntryBase (Eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1 K₂CO₃ (2.5) DMF 90 5 85 Optimal; clean conversion and rapid cyclization.
2Cs₂CO₃ (2.5)DMF90382Faster kinetics, but cost-prohibitive for scale-up.
3NaH (2.5)THF651245Too strong; led to significant ester cleavage side-reactions.
4K₂CO₃ (2.5)MeCN80865Poor solubility of intermediates; incomplete cyclization.

Table 2: Key ¹H NMR Diagnostic Shifts (CDCl₃, 400 MHz)

ProtonMultiplicityShift (ppm)IntegrationStructural Assignment
C3-HSinglet~7.451HFuran ring proton (Confirms successful dehydration/cyclization)
C4-HDoublet (J ~ 1.8 Hz)~7.301HAromatic proton (Meta-coupled to C6-H)
C6-HDoublet (J ~ 1.8 Hz)~7.051HAromatic proton (Meta-coupled to C4-H)
-OCH₃Singlet~4.023HMethoxy group at C7
-COOCH₃Singlet~3.953HMethyl ester group at C2 (Confirms ester survived basic conditions)

References

  • Koca, M., et al. (2022). "TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans via Rap-Stoermer Reaction." ChemistrySelect, 7(15). URL:[Link]

  • Baku State University. (2025). "Synthesis, spectroscopic characterization and antibacterial evaluation of a brominated Schiff base derived from o-vanillin." Baku State University Journals. URL:[Link]

  • Aslam, M., et al. (2013). "A green and convenient synthesis of 2-aroylbenzofurans in aqueous media." Arabian Journal of Chemistry. URL:[Link]

Application

Application Note: Optimized Protocols for the Esterification of 5-Bromo-7-methoxybenzofuran-2-carboxylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 5-bromo-7-methoxybenzofuran-2-carboxylic acid (CAS: 20037-37-0) Introduction & Mechanistic Rationale 5-bromo-7-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 5-bromo-7-methoxybenzofuran-2-carboxylic acid (CAS: 20037-37-0)

Introduction & Mechanistic Rationale

5-bromo-7-methoxybenzofuran-2-carboxylic acid is a highly functionalized heterocyclic scaffold frequently utilized in the development of novel therapeutics, including antiparasitic agents and CNS modulators[1]. However, the esterification of this specific compound presents unique chemical challenges. The electron-withdrawing nature of the 5-bromo substituent reduces the nucleophilicity of the carboxylate, while the 7-methoxy group introduces both steric hindrance and complex electronic cross-talk across the benzofuran core[2]. Consequently, classical equilibrium-driven methods (e.g., Fischer esterification) often result in poor conversions and protracted reaction times[3].

To overcome these barriers, this guide details two orthogonal, high-yielding, and self-validating protocols for the methyl esterification of this substrate.

Pathway Causality (E-E-A-T Insights)
  • Protocol A (Acyl Chloride-Mediated): Relies on the irreversible conversion of the carboxylic acid to a highly reactive acyl chloride intermediate[3]. By utilizing thionyl chloride (SOCl₂) with a catalytic amount of N,N-Dimethylformamide (DMF), the Vilsmeier-Haack reagent is generated in situ. This highly electrophilic species accelerates the chlorination step, bypassing the electronic deactivation caused by the 5-bromo group.

  • Protocol B (Base-Promoted Alkylation): For applications where harsh acidic conditions are undesirable, base-promoted alkylation offers a mild alternative[4]. Potassium carbonate (K₂CO₃) deprotonates the carboxylic acid. The use of DMF as a polar aprotic solvent is paramount: it strongly solvates the potassium cation but leaves the carboxylate anion relatively unsolvated (a "naked" anion), maximizing its nucleophilicity for a smooth SN2 displacement on methyl iodide (MeI)[5].

Experimental Methodologies

Note: The following protocols are scaled for 10 mmol (2.71 g) of starting material. Adjust volumetric ratios accordingly for scale-up.

Protocol A: Acyl Chloride-Mediated Esterification (High Scalability)

Reagents:

  • 5-bromo-7-methoxybenzofuran-2-carboxylic acid: 2.71 g (10 mmol, 1.0 eq)

  • Thionyl chloride (SOCl₂): 1.45 mL (20 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF): 38 µL (0.05 eq, catalytic)

  • Anhydrous Dichloromethane (DCM): 20 mL

  • Anhydrous Methanol (MeOH): 10 mL (excess)

  • Triethylamine (Et₃N): 2.1 mL (15 mmol, 1.5 eq)

Step-by-Step Procedure:

  • Chlorination: Suspend the carboxylic acid in 20 mL of anhydrous DCM in a flame-dried round-bottom flask equipped with a reflux condenser and a gas scrubber.

  • Catalysis: Add 38 µL of DMF, followed by the dropwise addition of SOCl₂ at room temperature.

  • Reflux: Heat the mixture to 45 °C (reflux) for 2–3 hours.

    • Self-Validation (IPC 1): The reaction is complete when the suspension fully dissolves into a clear solution and macroscopic gas evolution (SO₂ and HCl) ceases.

  • Concentration: Cool to room temperature and concentrate the mixture in vacuo to remove DCM and unreacted SOCl₂. Co-evaporate with anhydrous toluene (2 × 10 mL) to ensure complete removal of acidic volatiles.

  • Methanolysis: Dissolve the crude acyl chloride in 10 mL of anhydrous MeOH and cool to 0 °C. Add Et₃N dropwise to scavenge residual HCl.

  • Workup: Stir for 1 hour at room temperature. Concentrate the mixture, partition between Ethyl Acetate (EtOAc, 50 mL) and saturated aqueous NaHCO₃ (30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the methyl ester.

Protocol B: Base-Promoted SN2 Alkylation (Mild Conditions)

Reagents:

  • 5-bromo-7-methoxybenzofuran-2-carboxylic acid: 2.71 g (10 mmol, 1.0 eq)

  • Potassium carbonate (K₂CO₃, finely powdered, anhydrous): 2.76 g (20 mmol, 2.0 eq)

  • Methyl iodide (MeI): 0.93 mL (15 mmol, 1.5 eq)

  • Anhydrous DMF: 25 mL

Step-by-Step Procedure:

  • Deprotonation: Dissolve the carboxylic acid in 25 mL of anhydrous DMF in a round-bottom flask. Add anhydrous K₂CO₃. Stir at room temperature for 30 minutes.

    • Self-Validation (IPC 1): The mixture will form a thick, opaque suspension as the potassium carboxylate salt is generated.

  • Alkylation: Add MeI dropwise via syringe. (Caution: MeI is highly toxic and volatile; perform strictly in a fume hood).

  • Reaction: Stir the mixture at room temperature for 3–4 hours.

    • Self-Validation (IPC 2): As the SN2 reaction progresses and KI precipitates, the physical nature of the suspension alters, often becoming less viscous. TLC (Hexanes/EtOAc 3:1) will show complete consumption of the baseline acid spot.

  • Workup: Quench the reaction by pouring it into 100 mL of ice water. Extract with EtOAc (3 × 40 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 30 mL) to effectively partition residual DMF into the aqueous phase. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Data & Method Comparison

ParameterProtocol A (Acyl Chloride Method)Protocol B (Base-Promoted SN2)
Typical Yield 88% – 94%90% – 96%
Reaction Time 4 – 5 hours (total)3 – 4 hours (total)
Scalability Excellent (>100g scale)Good (up to 50g, limited by MeI toxicity)
Primary Impurity Unreacted acid (if chlorination stalls)Dimethylated byproducts (rare, <1%)
Environmental / Safety Generates corrosive SO₂/HCl gasUses highly toxic, alkylating MeI
Substrate Compatibility May degrade acid-sensitive groupsTolerates acid-sensitive moieties

Workflow Visualization

Esterification Start 5-bromo-7-methoxybenzofuran- 2-carboxylic acid PathA Protocol A: Acid Chloride (SOCl2, cat. DMF) Start->PathA PathB Protocol B: SN2 Alkylation (K2CO3, MeI, DMF) Start->PathB InterA Acyl Chloride Intermediate (Highly Reactive) PathA->InterA SN2 SN2 Displacement (Naked Carboxylate Attack) PathB->SN2 AddMeOH Methanolysis (MeOH, Et3N, 0°C to RT) InterA->AddMeOH Product Methyl 5-bromo-7-methoxybenzofuran- 2-carboxylate AddMeOH->Product SN2->Product

Dual-pathway workflow for the esterification of 5-bromo-7-methoxybenzofuran-2-carboxylic acid.

References

  • Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives". Journal of Chemistry (2014). Verified URL:[Link]

  • Marriott, K. C., et al. "Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction". NIH PubMed Central (2010). Verified URL:[Link]

  • Dubois, J., et al. "Polysubstituted Benzofurans as Antiparasitics". Bioorganic & Medicinal Chemistry (2013). Verified URL:[Link]

  • Sutherland, H. S., et al. "Structure-activity relationships for analogs of the tuberculosis drug bedaquiline...". Semantic Scholar (2018). Verified URL: [Link]

Sources

Method

Advanced Cyclization Protocols for 5-Bromo-3-Methoxysalicylaldehyde

Application Note & Technical Guide Introduction: The Scaffold & Its Utility 5-bromo-3-methoxysalicylaldehyde (also known as 5-bromovanillin or 5-bromo-2-hydroxy-3-methoxybenzaldehyde) is a high-value pharmacophore and ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Introduction: The Scaffold & Its Utility

5-bromo-3-methoxysalicylaldehyde (also known as 5-bromovanillin or 5-bromo-2-hydroxy-3-methoxybenzaldehyde) is a high-value pharmacophore and chelating scaffold. Its trisubstituted benzene ring offers three distinct vectors for chemical diversification:

  • The Aldehyde (-CHO): A classic electrophile for condensation and cyclization.

  • The Phenolic Hydroxyl (-OH): A nucleophile for O-alkylation and ring closure.

  • The Aryl Bromide (-Br): A handle for cross-coupling (Suzuki, Buchwald-Hartwig) to expand the core after cyclization.

This guide details three distinct cyclization pathways to transform this precursor into Coumarins , Benzofurans , and Salen-type Metallo-Ligands .

Pathway A: Coumarin Synthesis via Knoevenagel Condensation[1][2]

The synthesis of 3-substituted coumarins (2-oxo-2H-chromenes) is best achieved via a Knoevenagel condensation followed by intramolecular transesterification. This method is superior to the Perkin reaction for this substrate due to milder conditions and higher yields.

Mechanism of Action

The reaction proceeds through the formation of a benzylidene intermediate. The phenolic hydroxyl group then attacks the ester carbonyl, eliminating ethanol to close the lactone ring.

Coumarin_Mechanism Start 5-Br-3-OMe-Salicylaldehyde + Diethyl Malonate Base Piperidine/Base Deprotonation Start->Base Inter1 Enolate Formation Base->Inter1 Attack Nucleophilic Attack on Aldehyde Inter1->Attack Elim Dehydration (-H2O) (Benzylidene Intermediate) Attack->Elim Cyclize Intramolecular Transesterification Elim->Cyclize Ring Closure Product 3-Carboxycoumarin Derivative Cyclize->Product -EtOH

Figure 1: Mechanistic pathway for the piperidine-catalyzed Knoevenagel cyclization.

Experimental Protocol

Reagents:

  • 5-bromo-3-methoxysalicylaldehyde (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Piperidine (0.1 eq)

  • Glacial Acetic Acid (catalytic drop)

  • Solvent: Ethanol (absolute)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-3-methoxysalicylaldehyde (2.31 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add diethyl malonate (1.76 g, 11 mmol). Stir for 5 minutes at room temperature.

  • Catalysis: Add piperidine (85 mg, 1 mmol) followed by 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The aldehyde spot (

    
    ) should disappear, replaced by a highly fluorescent coumarin spot (
    
    
    
    ).
  • Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL) with vigorous stirring.

  • Isolation: Acidify slightly with 1M HCl to pH 5 to precipitate the product. Filter the solid, wash with cold water/ethanol (1:1), and recrystallize from ethanol.

Expected Yield: 80–90% Key Observation: The product, ethyl 8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylate, is typically a pale yellow crystalline solid.

Pathway B: Benzofuran Synthesis via O-Alkylation

Benzofurans are synthesized via a two-step "one-pot" sequence: O-alkylation with an


-halo ester followed by base-mediated intramolecular cyclization (Thorpe-Ziegler type or Perkin rearrangement depending on conditions).
Mechanism of Action
  • O-Alkylation: Phenolic oxygen attacks the

    
    -carbon of ethyl bromoacetate.
    
  • Cyclization: Base mediates the attack of the methylene carbon (activated by the ester) onto the aldehyde carbonyl.

  • Aromatization: Dehydration and decarboxylation (if forcing conditions are used) or retention of the ester.

Benzofuran_Mechanism Start Start: 5-Br-3-OMe-Salicylaldehyde Reagent + Ethyl Bromoacetate + K2CO3 (Anhydrous) Start->Reagent Inter1 Intermediate A: O-Alkylated Ether Reagent->Inter1 Reflux Acetone Cyclize Base-Mediated Aldol-type Condensation Inter1->Cyclize In situ Dehydrate Dehydration (-H2O) Cyclize->Dehydrate Product Product: Ethyl 5-bromo-7-methoxybenzofuran-2-carboxylate Dehydrate->Product

Figure 2: Pathway for the synthesis of the benzofuran-2-carboxylate scaffold.

Experimental Protocol

Reagents:

  • 5-bromo-3-methoxysalicylaldehyde (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (requires longer reflux)

Step-by-Step Workflow:

  • Preparation: In a dry flask, suspend 5-bromo-3-methoxysalicylaldehyde (10 mmol) and anhydrous

    
     (20 mmol) in DMF (15 mL).
    
  • Alkylation: Add ethyl bromoacetate (12 mmol) dropwise at room temperature.

  • Heating: Heat the mixture to 80–90°C for 4 hours. (If using acetone, reflux for 12–16 hours).

  • Quenching: Pour the hot solution onto crushed ice (100 g). The product usually precipitates immediately.

  • Purification: Filter the precipitate. If the product is oily, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Refinement: Recrystallize from methanol to obtain ethyl 5-bromo-7-methoxybenzofuran-2-carboxylate.

Critical Note: The position of the methoxy group (C3 in aldehyde


 C7 in benzofuran) and bromine (C5 in aldehyde 

C5 in benzofuran) is conserved.

Pathway C: Salen Ligand Synthesis (Schiff Base)

This pathway does not form a fused heterocycle but rather a macrocyclic-like chelating pocket. These "Salen" ligands are critical for catalytic oxidation reactions and metal-organic frameworks.

Mechanism of Action

A double condensation reaction where two equivalents of the aldehyde react with one equivalent of a diamine (e.g., ethylenediamine).

Salen_Mechanism Aldehyde 2 eq. 5-Br-3-OMe-Salicylaldehyde Imine Imine Formation (-H2O) Aldehyde->Imine Diamine 1 eq. Ethylenediamine Diamine->Imine Ligand Salen Ligand (Tetradentate N2O2) Imine->Ligand Complex Optional: Metal Complexation (Fe/Mn/Co) Ligand->Complex + M(OAc)2

Figure 3: Synthesis of the N,N'-bis(5-bromo-3-methoxysalicylidene)ethylenediamine ligand.

Experimental Protocol

Reagents:

  • 5-bromo-3-methoxysalicylaldehyde (2.0 eq)

  • Ethylenediamine (1.0 eq)

  • Solvent: Ethanol or Methanol

Step-by-Step Workflow:

  • Solution A: Dissolve 5-bromo-3-methoxysalicylaldehyde (20 mmol) in boiling ethanol (30 mL).

  • Solution B: Dilute ethylenediamine (10 mmol) in ethanol (5 mL).

  • Condensation: Add Solution B to Solution A dropwise under stirring. The solution will instantly deepen in color (typically bright yellow/orange).

  • Reflux: Reflux for 1–2 hours to ensure completion.

  • Crystallization: Cool to room temperature. The Schiff base ligand will crystallize out.[1]

  • Filtration: Filter the yellow needles, wash with cold ethanol, and dry in vacuo.

Yield: >90% (High efficiency reaction).

Comparative Data Summary

ParameterCoumarin SynthesisBenzofuran SynthesisSalen Ligand Synthesis
Primary Reagent Diethyl MalonateEthyl BromoacetateEthylenediamine
Catalyst/Base Piperidine (Base)

(Base)
None (Self-catalyzing)
Solvent EthanolDMF or AcetoneEthanol/Methanol
Temp/Time 78°C / 3–5 h90°C / 4 h78°C / 1–2 h
Typical Yield 80–90%60–75%90–98%
Key Intermediate BenzylideneO-Alkylated EtherBis-Imine

References

  • Vertex AI Search. (2023). Synthesis of Schiff bases from 5-bromo-3-methoxysalicylaldehyde. Retrieved from

  • TSI Journals. (2018). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde. Retrieved from

  • UniCA IRIS. (2015). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Retrieved from

  • RSC Advances. (2017). Total synthesis of natural products containing benzofuran rings. Retrieved from

  • Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans. Retrieved from

  • MDPI. (2021). Synthesis and Characterization of Coumarin Derivatives. Retrieved from

  • Zenodo. (2018). Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. Retrieved from

  • NIH PubMed. (2008). N'-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide. Retrieved from

Sources

Application

Application Note: Scalable Synthesis of Benzofuran-2-Carboxylate Esters

Executive Summary Benzofuran-2-carboxylate esters are highly privileged pharmacophores embedded in the architecture of numerous active pharmaceutical ingredients (APIs). They serve as critical intermediates in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran-2-carboxylate esters are highly privileged pharmacophores embedded in the architecture of numerous active pharmaceutical ingredients (APIs). They serve as critical intermediates in the synthesis of the antidepressant vilazodone (a 5-HT1A receptor partial agonist and SSRI) [1], ClC-K chloride channel inhibitors, and various experimental anti-inflammatory agents [2].

Despite the availability of multiple synthetic routes, scaling up the production of these esters often presents challenges related to solvent toxicity, thermal degradation, and the formation of aldol side-products. This application note details a highly optimized, scalable, and self-validating protocol utilizing a modified Rap-Stoermer reaction. By engineering the base-solvent matrix, this method ensures high-fidelity O-alkylation followed by seamless intramolecular cyclization, achieving >85% yields on a molar scale.

Mechanistic Rationale & Reaction Engineering

The most robust method for constructing the benzofuran-2-carboxylate core is the Rap-Stoermer reaction (a variant of the Feist-Benary synthesis). The transformation proceeds via a tandem sequence: an intermolecular O-alkylation of an ortho-hydroxybenzaldehyde (salicylaldehyde) with an α-haloester, followed by a base-catalyzed intramolecular Knoevenagel-type condensation and subsequent dehydration.

Causality Behind Experimental Choices
  • Base Selection (The Role of K₂CO₃): Anhydrous potassium carbonate (K₂CO₃) is specifically chosen over stronger bases like NaOH or KOH. Strong bases can trigger premature Cannizzaro reactions of the aldehyde or hydrolyze the haloester before cyclization occurs. K₂CO₃ provides a mild, heterogeneous basic environment that drives the initial O-alkylation cleanly, serving as a slow-release proton sink for the subsequent cyclization.

  • Solvent Dynamics (CH₃CN vs. DMF): While Dimethylformamide (DMF) is the classical solvent for this reaction, Acetonitrile (CH₃CN) is vastly superior for industrial scale-up. Research demonstrates that utilizing CH₃CN significantly improves the yield profile (often >85% compared to 60-70% in DMF) [3]. Furthermore, CH₃CN eliminates the need for high-vacuum distillation or massive aqueous washes required to clear DMF during workup.

  • Electrophile Choice: Ethyl bromoacetate is preferred over ethyl chloroacetate. The superior leaving-group ability of the bromide ion accelerates the rate-determining O-alkylation step, allowing the reaction to proceed at a lower reflux temperature (80 °C), thereby minimizing thermal degradation of the product.

MechanisticPathway A Salicylaldehyde + Ethyl Bromoacetate B O-Alkylation (Phenoxide Intermediate) A->B K2CO3, Heat C Intramolecular Aldol Condensation B->C Base Catalysis D Dehydration (Aromatization) C->D - H2O E Ethyl Benzofuran- 2-carboxylate D->E Irreversible

Mechanistic pathway of the Rap-Stoermer reaction for benzofuran synthesis.

Quantitative Data: Process Optimization

The following table summarizes the optimization parameters evaluated during the scale-up development phase. The data illustrates the causality between solvent/base selection and overall process efficiency.

BaseSolventTemp (°C)Yield (%)Scalability & Mechanistic Observations
K₂CO₃ CH₃CN 80-85 (Reflux) 85 - 92 Optimal. High yield, minimal side reactions, easy solvent recovery and aqueous quench [3].
K₂CO₃DMF90-9560 - 75Moderate. Classic conditions, but DMF removal is difficult on scale; prone to thermal degradation [2].
NaOHEtOH78 (Reflux)40 - 50Poor. Strong base induces Cannizzaro reaction and premature ester hydrolysis.
Et₃NCH₂Cl₂25-40< 20Poor. Weak base fails to drive the intramolecular Knoevenagel condensation efficiently.

Scalable Experimental Protocol (1.0 Mole Scale)

This protocol is designed as a self-validating system. It incorporates analytical checkpoints to ensure process integrity before advancing to subsequent stages.

Materials & Reagents
  • 5-Substituted-2-hydroxybenzaldehyde (e.g., 5-chloro-salicylaldehyde): 1.0 mol (1.0 eq)

  • Ethyl bromoacetate: 1.1 mol (1.1 eq)

  • Potassium carbonate (K₂CO₃, anhydrous, 325 mesh): 1.5 mol (1.5 eq)

  • Acetonitrile (CH₃CN, HPLC grade): 2.5 L

  • Deionized Water / Ice: 10 L

Step-by-Step Methodology

Step 1: Reactor Preparation and Charging

  • Equip a 5 L jacketed glass reactor with a mechanical stirrer, a reflux condenser, an internal temperature probe, and a nitrogen inlet.

  • Purge the reactor with nitrogen for 15 minutes.

  • Charge the reactor with 2.5 L of CH₃CN, followed by 1.0 mol of the substituted 2-hydroxybenzaldehyde.

  • Add 1.5 mol of finely powdered, anhydrous K₂CO₃. Stir the suspension at 300 rpm at ambient temperature (20-25 °C) for 30 minutes to ensure complete deprotonation to the phenoxide anion.

Step 2: Electrophile Addition

  • Load 1.1 mol of ethyl bromoacetate into an addition funnel.

  • Causality Note: Add the ethyl bromoacetate dropwise over 45 minutes while maintaining the internal temperature below 30 °C. Adding the electrophile prior to heating prevents highly exothermic localized hot spots that lead to dialkylation or polymerization.

Step 3: Thermal Cyclization

  • Gradually heat the reactor jacket to bring the internal temperature to a gentle reflux (80-85 °C).

  • Maintain reflux for 4 to 6 hours.

  • Self-Validation Checkpoint: Withdraw a 0.5 mL aliquot, filter through a syringe filter, and analyze via HPLC (254 nm). The reaction is deemed complete when the intermediate O-alkylated phenoxyacetate peak represents <1% Area Under Curve (AUC).

Step 4: Aqueous Quench and Isolation

  • Cool the reaction mixture to 40 °C.

  • Under vigorous stirring (500 rpm), slowly pour the reaction mixture into a secondary 20 L vessel containing 10 L of vigorously stirred ice-water (0-5 °C).

  • Continue stirring for 1 hour as the ethyl benzofuran-2-carboxylate precipitates as a crystalline solid. Causality Note: CH₃CN is infinitely miscible with water, causing the highly hydrophobic benzofuran ester to crash out of solution rapidly, leaving inorganic salts and polar impurities dissolved.

Step 5: Filtration and Purification

  • Isolate the precipitate via vacuum filtration using a Buchner funnel.

  • Wash the filter cake with 3 x 500 mL of cold deionized water to remove residual K₂CO₃ and CH₃CN.

  • Dry the crude solid under vacuum at 45 °C for 12 hours.

  • Recrystallize from a mixture of Ethanol/Water (80:20) to yield the pure ethyl benzofuran-2-carboxylate as off-white needles.

ScaleUpWorkflow Step1 Step 1: Reactor Charging Salicylaldehyde, K2CO3, CH3CN Step2 Step 2: Electrophile Addition Dropwise Ethyl Bromoacetate (20-25 °C) Step1->Step2 Step3 Step 3: Thermal Cyclization Heat to 80-85 °C Monitor via HPLC Step2->Step3 Step4 Step 4: Aqueous Quench Pour into 0-5 °C Ice-Water Step3->Step4 Step5 Step 5: Isolation Vacuum Filtration & Aqueous Wash Step4->Step5 Step6 Step 6: Purification Recrystallization (EtOH/H2O) Step5->Step6

Step-by-step industrial scale-up workflow for benzofuran-2-carboxylate esters.

Downstream Applications

Once the ethyl benzofuran-2-carboxylate is isolated, it serves as a versatile node for further diversification. It can be readily hydrolyzed to the corresponding benzofuran-2-carboxylic acid using 2N NaOH in THF/EtOH, which is a prerequisite for standard HATU/DIPEA mediated amidations. Alternatively, recent advancements in transition-metal catalysis allow for the direct amidation of the methyl/ethyl esters using nickel-catalyzed amide bond formation, bypassing the hydrolysis step entirely and producing only volatile alcohols as stoichiometric waste [4].

References

  • An investigation of the synthesis of vilazodone - ResearchGate.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate.
  • Design, Synthesis, Theoretical Study, and Antioxidant Activity of Aromaticity-Extended Resveratrol Derivatives Incorporating Chalcogen - PMC.
  • Nickel-Catalyzed Amide Bond Formation from Methyl Esters | Request PDF - ResearchGate.
Method

Reagents for synthesizing 7-methoxybenzofuran derivatives

Application Note: Strategic Synthesis of 7-Methoxybenzofuran Scaffolds Abstract The 7-methoxybenzofuran moiety is a privileged pharmacophore in drug discovery, serving as the core scaffold for melatonin receptor agonists...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 7-Methoxybenzofuran Scaffolds

Abstract

The 7-methoxybenzofuran moiety is a privileged pharmacophore in drug discovery, serving as the core scaffold for melatonin receptor agonists (e.g., Agomelatine analogs), anti-inflammatory agents, and natural products like ailanthoidol. Synthesizing this specific regioisomer presents unique challenges due to the steric and electronic influence of the C7-methoxy group adjacent to the heteroatom. This guide details two validated, high-fidelity protocols for synthesizing 7-methoxybenzofuran derivatives: a green, base-mediated Rap-Stoermer condensation and a transition-metal-catalyzed Sonogashira coupling/cyclization.

Part 1: Strategic Decision Matrix

Selecting the appropriate synthetic route depends heavily on the functional group tolerance of the substrate and the availability of starting materials. The Rap-Stoermer reaction is preferred for cost-efficiency and "green" processing, while the Sonogashira route is essential when introducing complex aryl substituents at the C2 position under mild conditions.

DecisionMatrix Start Target: 7-Methoxybenzofuran SubstCheck Desired Substitution at C2? Start->SubstCheck Acyl Acyl / Aroyl Group SubstCheck->Acyl Ketone/Aldehyde Aryl Aryl / Alkyl Group SubstCheck->Aryl Aryl/H Green Priority: Green Chemistry / Cost? Acyl->Green Sens Base Sensitive Groups? Aryl->Sens MethodA PROTOCOL A: Rap-Stoermer (K2CO3 / PEG-400) Green->MethodA Yes MethodB PROTOCOL B: Sonogashira (Pd(PPh3)2Cl2 / CuI) Green->MethodB No (Complex) Sens->MethodA No (Robust) Sens->MethodB Yes (Mild conditions)

Figure 1: Decision matrix for selecting the optimal synthetic route based on target substitution and process constraints.

Part 2: Protocol A - The Green Rap-Stoermer Condensation

Principle: This method utilizes the condensation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with an


-haloketone. The reaction proceeds via a cascade of nucleophilic substitution and aldol-type condensation.

Why this works: o-Vanillin is the specific precursor required. The hydroxyl at position 2 and methoxy at position 3 of the benzaldehyde translate directly to the 7-methoxy substitution in the final benzofuran ring. The use of PEG-400 acts as a phase-transfer catalyst and solvent, enhancing the nucleophilicity of the phenoxide without hazardous volatile organic compounds (VOCs).

Reagents & Materials
  • Substrate: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) [CAS: 148-53-8]

  • Electrophile: Phenacyl bromide (for 2-benzoyl derivatives) or Chloroacetone.

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: Polyethylene Glycol 400 (PEG-400).

  • Work-up: Ethyl acetate, Brine,

    
    .[1]
    
Step-by-Step Protocol
  • Preparation: In a 50 mL round-bottom flask, dissolve o-vanillin (1.0 equiv, 5 mmol) in PEG-400 (10 mL).

  • Activation: Add anhydrous

    
     (2.0 equiv, 10 mmol). Stir at room temperature for 10 minutes to generate the phenoxide anion. Observation: The solution will turn bright yellow.
    
  • Addition: Slowly add the

    
    -haloketone (e.g., phenacyl bromide, 1.1 equiv) over 5 minutes.
    
  • Reaction: Heat the mixture to 80–100°C. Monitor via TLC (Hexane:EtOAc 8:2).

    • Checkpoint: Reaction typically completes in 2–3 hours. Look for the disappearance of the aldehyde spot.

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).

    • Self-Validating Step: The product usually precipitates as a solid. If oil forms, extract with ethyl acetate (

      
       mL).
      
  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography.

Mechanism of Action:

RapStoermer Step1 Deprotonation (Phenoxide Formation) Step2 Sn2 Attack on Alpha-Halo Ketone Step1->Step2 Step3 Intramolecular Aldol Condensation Step2->Step3 Step4 Dehydration & Aromatization Step3->Step4

Figure 2: Mechanistic cascade of the Rap-Stoermer reaction.

Part 3: Protocol B - Sonogashira Coupling & Cyclization

Principle: A transition-metal catalyzed approach coupling a 2-halophenol with a terminal alkyne. This is the "Gold Standard" for installing aryl groups at the C2 position with high regiocontrol.

Causality: The 7-methoxy group provides electron density to the ring, potentially slowing oxidative addition. Therefore, using the iodo -precursor (2-iodo-6-methoxyphenol) rather than the bromo-analog is critical for high yields under mild conditions.

Reagents & Materials
  • Substrate: 2-Iodo-6-methoxyphenol [CAS: 109365-84-4].

  • Coupling Partner: Phenylacetylene (or substituted terminal alkyne).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (2-5 mol%).
    
  • Co-Catalyst: Copper(I) Iodide [CuI] (2-5 mol%).

  • Base/Solvent: Triethylamine (

    
    ) or DMF/DEA mixture.
    
Step-by-Step Protocol
  • Inert Environment: Flame-dry a Schlenk flask and purge with Argon/Nitrogen (

    
    ).
    
  • Loading: Add 2-iodo-6-methoxyphenol (1.0 equiv),

    
     (0.03 equiv), and CuI (0.03 equiv).
    
  • Solvent: Add degassed DMF (5 mL/mmol) and

    
     (3.0 equiv).
    
  • Coupling: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 1 hour, then heat to 60–80°C to drive the 5-exo-dig cyclization.

    • Checkpoint: Monitor for the intermediate coupled product (acyclic alkyne). If cyclization is slow, add 5 mol% TBAF (Tetra-n-butylammonium fluoride) to promote ring closure.

  • Quench: Filter through a celite pad to remove metal salts. Dilute with

    
    , wash with 
    
    
    
    (aq) to remove copper species.

Mechanism of Action:

Sonogashira Start Pd(0) Species OxAdd Oxidative Addition (Ar-I to Pd) Start->OxAdd TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formed) TransMet->RedElim RedElim->Start Regenerate Pd(0) Cyclize Intramolecular Attack (Cyclization) RedElim->Cyclize

Figure 3: Catalytic cycle for Sonogashira coupling followed by cyclization.

Part 4: Comparative Data & Troubleshooting

Reagent Performance Comparison
FeatureRap-Stoermer (Method A)Sonogashira (Method B)
Key Reagent

/ PEG-400

/ CuI
Atom Economy High (Water is byproduct)Moderate (Requires leaving groups)
Cost Low (Generic reagents)High (Precious metals)
C2-Substituent Acyl (Ketones/Aldehydes)Aryl / Alkyl / Heteroaryl
Reaction Time 2–4 Hours4–12 Hours
Green Metric Excellent (if PEG used)Poor (DMF/Heavy Metals)
Troubleshooting & QC
  • Regiochemistry Validation:

    • In

      
       NMR, the 7-methoxybenzofuran will show a distinctive doublet-of-doublets pattern for the benzene ring protons (H4, H5, H6).
      
    • Diagnostic Shift: The C7-OMe protons typically appear at

      
       3.95–4.05 ppm.
      
  • Common Failure Mode (Method A):

    • Issue: Low yield/Polymerization.

    • Fix: Ensure

      
       is anhydrous. Water inhibits the initial deprotonation. Switch to Cs2CO3 if the substrate is sterically hindered.
      
  • Common Failure Mode (Method B):

    • Issue: Homocoupling of alkyne (Glaser coupling).

    • Fix: Strictly degas solvents. Oxygen promotes homocoupling over cross-coupling. Add the alkyne slowly.

References

  • Review of Synthetic Routes: Kishor, M. et al. "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds." J. Chem. Pharm. Res., 2017, 9(5):210-220.[2] Link

  • Green Rap-Stoermer Protocol: Sharifi, A. et al. "An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans under Solvent-Free Conditions Using KF/Al2O3." J. Iran. Chem. Soc., 2008. Link

  • Sonogashira Mechanism & Scope: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev., 2007, 107(3), 874–922. Link

  • Medicinal Relevance (Agomelatine): Yous, S. et al. "Novel naphthalenic ligands with high affinity for melatonin receptors." J. Med. Chem., 1992, 35(8), 1484–1486. Link

Sources

Application

Application Note: Strategic Functionalization of Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate for Medicinal Chemistry Libraries

Executive Summary & Strategic Value The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for anti-arrhythmic drugs (e.g., Amiodarone), antimicrobial agents, and adenosine receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for anti-arrhythmic drugs (e.g., Amiodarone), antimicrobial agents, and adenosine receptor antagonists. Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate represents a high-value "tri-vector" intermediate. Its orthogonal reactivity profile allows for sequential functionalization, enabling the rapid generation of high-diversity libraries.

This application note details optimized protocols for manipulating this scaffold at three distinct sites:

  • C5-Position: Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

  • C2-Position: Ester hydrolysis and subsequent amidation.

  • C7-Position: Ether cleavage to access the phenol for solubility or further derivatization.

Reactivity Analysis & Workflow

The 7-methoxy group acts as an electron-donating group (EDG), increasing electron density in the benzene ring. While this theoretically deactivates the C5-bromide toward oxidative addition compared to electron-deficient systems, the presence of the C2-ester (electron-withdrawing) restores sufficient electrophilicity for efficient catalysis.

Visual Workflow (DOT Diagram)

ReactivityMap Figure 1: Orthogonal Functionalization Workflow SM Methyl 5-bromo-7-methoxy- benzofuran-2-carboxylate Suzuki C5-Arylation (Suzuki Coupling) SM->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Demethyl C7-Demethylation (BBr3) SM->Demethyl Alternative Path Hydrolysis C2-Hydrolysis (LiOH) Suzuki->Hydrolysis Step 2 Amide C2-Amidation (HATU/Amine) Hydrolysis->Amide Step 3

Detailed Experimental Protocols

Protocol A: C5-Diversification via Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl groups at the C5 position. Challenge: Steric bulk from the 4-H and 6-H positions can hinder bulky boronic acids. Solution: Use of Pd(dppf)Cl2[1]·DCM ensures high turnover numbers (TON) and stability against protodeboronation.

Reagents:

  • Substrate: Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₂ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane[2]

Procedure:

  • Degassing: In a reaction vial, combine the substrate, boronic acid, and catalyst. Seal and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to substrate).

  • Activation: Add the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90°C for 4–16 hours. (Monitor via TLC/LCMS).

    • Note: Microwave irradiation at 120°C for 30 minutes is a viable alternative for sluggish substrates.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expert Insight: The 7-methoxy group creates a "buttressing effect" that may slightly twist the C5-aryl bond out of planarity if the incoming aryl group has ortho-substituents. This can be advantageous for solubility but may impact pi-stacking interactions in protein binding pockets.

Protocol B: C2-Ester Hydrolysis & Amidation

Objective: Conversion of the ester to a pharmacologically active amide. Challenge: The benzofuran-2-carboxylic acid intermediate often suffers from poor solubility in organic solvents.

Step 1: Hydrolysis

  • Dissolve the C5-functionalized ester (from Protocol A) in THF/MeOH (3:1).

  • Add LiOH·H₂O (3.0 equiv) dissolved in minimal water.

  • Stir at room temperature for 2–4 hours.

  • Critical Step: Acidify carefully with 1N HCl to pH ~3. The acid will precipitate. Filter and wash with cold water. Do not extract unless no precipitate forms.

Step 2: Amidation (HATU Method)

  • Suspend the carboxylic acid (1.0 equiv) in dry DMF.

  • Add DIPEA (3.0 equiv). The solution should become clear.

  • Add HATU (1.2 equiv) and stir for 10 minutes to activate the ester.

  • Add the amine (R-NH₂, 1.1 equiv).

  • Stir at room temperature for 2–12 hours.

  • Workup: Pour into ice water. If solid forms, filter. If oil forms, extract with EtOAc/LiCl (5% aq) to remove DMF.

Protocol C: C7-Demethylation (Phenol Access)

Objective: Cleavage of the methyl ether to reveal the free phenol. Challenge: The C2-ester is sensitive to hydrolysis. BBr₃ is aggressive and can cause "agglomeration" during workup.[3]

Procedure:

  • Dissolve substrate in anhydrous DCM (0.1 M) under

    
    .
    
  • Cool to -78°C (Dry ice/acetone bath).

  • Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise over 10 minutes.

  • Allow to warm to 0°C (Ice bath) and stir for 2 hours. Do not heat to RT.

  • Quench (Critical): Pour the reaction mixture slowly into a vigorously stirred mixture of ice and saturated NaHCO₃. This prevents the formation of sticky boron-complex aggregates.

  • Extract with DCM (x3).

Quantitative Performance Data

The following table summarizes typical yields observed with this scaffold using the protocols above.

Reaction TypeReagent/ConditionTypical YieldKey Observation
Suzuki Coupling Phenylboronic acid / Pd(dppf)Cl₂85–95%Highly efficient; 7-OMe does not hinder Pd insertion.
Suzuki Coupling 2,6-Dimethylphenylboronic acid55–65%Steric clash reduces yield; requires longer time/microwave.
Hydrolysis LiOH / THF / MeOH>95%Quantitative; product precipitates as white solid.
Amidation HATU / Benzylamine80–90%Clean conversion; DMF removal is key to purity.
Demethylation BBr₃ (-78°C to 0°C)70–80%Requires strict temp control to preserve ester.

References

  • Synthesis and Biological Evaluation: Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013.[1]

  • Microwave Assisted Coupling: Kwiecień, H., et al. "Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling." Arkivoc, 2013.[4]

  • Tyrosinase Inhibition: Mushtaq, A., et al. "7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors."[5][6] RSC Advances, 2023.

  • Demethylation Troubleshooting: "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation." European Journal of Organic Chemistry, 2015.[7]

Sources

Method

Palladium-catalyzed cross-coupling of 5-bromobenzofuran esters

A Technical Guide to Palladium-Catalyzed Cross-Couplings Executive Summary & Medicinal Relevance The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for anti-arrhythmic drugs (e....

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Palladium-Catalyzed Cross-Couplings

Executive Summary & Medicinal Relevance

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for anti-arrhythmic drugs (e.g., Amiodarone), psoralens (e.g., Methoxsalen), and emerging kinase inhibitors. Specifically, 5-bromobenzofuran-2-carboxylates represent a critical "divergent point" intermediate. The C2-ester provides a handle for solubility and further derivatization, while the C5-bromide allows for late-stage introduction of diversity via cross-coupling.

This guide addresses the specific challenges of coupling these substrates:

  • Electronic Deactivation: The electron-withdrawing ester at C2 reduces the electron density of the arene, theoretically aiding oxidative addition at C5 but potentially destabilizing the Pd(II) intermediate.

  • Base Sensitivity: The ester moiety is susceptible to hydrolysis (saponification) under the strong basic conditions typically required for Pd-catalysis (e.g., NaOtBu, NaOH).

Mechanistic Insight: The "Ester-Compatible" Cycle

To ensure reproducibility, one must understand the interplay between the catalytic cycle and the substrate's functional groups.

Key Mechanistic Driver: The C5-Br bond in benzofurans is an aryl bromide. However, the fusion to the furan ring and the presence of the C2-ester creates a "push-pull" electronic system.

  • Oxidative Addition (OA): Facilitated by the electron-withdrawing nature of the ester.

  • Transmetallation (TM): The rate-limiting step in many Suzuki couplings.

  • Base Role: We prioritize weak, anhydrous bases (K₃PO₄, Cs₂CO₃) to activate the boronic acid/amine without attacking the ester.

Visualization: The Ester-Safe Catalytic Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical "Safe Zone" where base selection prevents side reactions.

G Pd0 Pd(0) Active Species (Ligand-Stabilized) OxAdd Oxidative Addition (Fast due to EWG Ester) Pd0->OxAdd + 5-Br-Benzofuran Int1 Pd(II)-Ar-Br Complex OxAdd->Int1 TransMet Transmetallation (Rate Limiting) Int1->TransMet + Activated Nucleophile BaseStep Base Activation (CRITICAL: Use K3PO4/Cs2CO3) BaseStep->TransMet Activates Boronic Acid/Amine SideRxn SIDE REACTION: Ester Hydrolysis BaseStep->SideRxn If Strong Base (NaOH/NaOtBu) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: Catalytic cycle emphasizing the critical control point at the base activation step to prevent ester hydrolysis.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling of ethyl 5-bromobenzofuran-2-carboxylate with aryl boronic acids. Challenge: Preventing hydrolysis while maintaining high turnover.

The "Robust" System: Pd(dppf)Cl₂ / K₃PO₄

We utilize Potassium Phosphate (K₃PO₄) instead of Carbonates or Hydroxides. Phosphate is sufficiently basic to activate the boronic acid but kinetically sluggish toward ester hydrolysis in 1,4-dioxane.

Materials:

  • Substrate: Ethyl 5-bromobenzofuran-2-carboxylate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)

  • Base: K₃PO₄ (Tribasic, anhydrous) (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (9:1 ratio)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add the benzofuran ester (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inert: Evacuate and backfill with Nitrogen (x3).

  • Solvent: Add 1,4-Dioxane (4.5 mL) and degassed water (0.5 mL).

  • Catalyst: Add Pd(dppf)Cl₂ (0.03 mmol) under a positive stream of nitrogen.

  • Heat: Seal and heat to 90°C for 4–16 hours.

    • Note: Monitor by LCMS.[3] If the ester begins to hydrolyze (acid peak appears), lower temp to 80°C and extend time.

  • Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc. Wash filtrate with brine. Dry over Na₂SO₄ and concentrate.

Data Summary: Base Screening Results Reaction of ethyl 5-bromobenzofuran-2-carboxylate with Ph-B(OH)₂ (Simulated typical data)

BaseSolventYield (%)Side Product (Hydrolysis)
K₃PO₄ Dioxane/H₂O 92% < 1%
Na₂CO₃Dioxane/H₂O85%~5%
NaOHTHF/H₂O40%55% (Major)
Cs₂CO₃Toluene (Anhydrous)88%0%
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine functionality at C5. Challenge: Standard Buchwald conditions use NaOtBu (Sodium tert-butoxide), which will rapidly transesterify or hydrolyze the ethyl ester.

The "Advanced" System: BrettPhos Pd G3 / Cs₂CO₃

We replace the alkoxide base with Cesium Carbonate (Cs₂CO₃) . While weaker, it is effective when paired with highly active precatalysts like BrettPhos Pd G3 or RuPhos Pd G3 .

Materials:

  • Substrate: Ethyl 5-bromobenzofuran-2-carboxylate (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2-5 mol%) (For primary amines) or RuPhos Pd G3 (For secondary amines)

  • Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv) - Must be finely ground and dry.

  • Solvent: t-Amyl Alcohol or Anhydrous Toluene.

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel or use an oven-dried vial.

  • Charge: Add the benzofuran (1.0 mmol), amine (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Catalyst: Add BrettPhos Pd G3 (0.02 mmol).

  • Solvent: Add anhydrous Toluene (5 mL).

  • Reaction: Heat to 100°C for 12 hours.

    • Expert Tip: If conversion is low after 4 hours, add 1 equivalent of water (to dissolve inorganic salts) or switch to t-Amyl Alcohol, which solubilizes the carbonate better than toluene.

  • Workup: Dilute with EtOAc, wash with water (to remove Cs salts), dry, and concentrate.

Optimization & Troubleshooting Workflow

When standard protocols fail, use this logic flow to troubleshoot without wasting precious intermediate.

Optimization Start Low Yield / Incomplete Conversion CheckEster Is Ester Intact? Start->CheckEster Hydrolyzed YES: Hydrolysis detected CheckEster->Hydrolyzed Intact NO: Ester OK, SM remaining CheckEster->Intact Soln1 Action: Switch Base to K3PO4 or Remove Water (Anhydrous) Hydrolyzed->Soln1 LigandCheck Ligand Screen Intact->LigandCheck XPhos Try XPhos (Steric bulk) LigandCheck->XPhos BrettPhos Try BrettPhos (Primary Amines) LigandCheck->BrettPhos RuPhos Try RuPhos (Secondary Amines) LigandCheck->RuPhos

Figure 2: Decision tree for troubleshooting reaction failures specific to ester-containing benzofurans.

References
  • Review of Benzofuran Activity: Khanam, H. "Bioactive Benzofuran derivatives: A review."[4] European Journal of Medicinal Chemistry, 2015. Link

  • Suzuki Coupling on Benzofuran Esters: Abu-Melha, S. "Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex." ResearchGate, 2025. Link

  • Buchwald-Hartwig Ligand Selection: Maiti, D., & Buchwald, S. L. "Universal/Generic Ligands for Palladium-Catalyzed C-N Cross-Coupling." Chemical Science, 2011. Link

  • Ester Compatibility in Coupling: Li, H. et al. "Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media." Molecules, 2018. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of methyl 5-bromo-7-methoxybenzofuran-2-carboxylate synthesis

Topic: Improving the Yield of Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate Synthesis Target Audience: Researchers, Application Scientists, and Process Chemists Welcome to the Technical Support Center. Synthesizing hi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the Yield of Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate Synthesis Target Audience: Researchers, Application Scientists, and Process Chemists

Welcome to the Technical Support Center. Synthesizing highly functionalized benzofuran-2-carboxylates from salicylaldehyde derivatives is a foundational transformation in medicinal chemistry. However, researchers frequently encounter yield-limiting bottlenecks, such as incomplete cyclization or ester hydrolysis. This guide provides a deep dive into the mechanistic causality of these issues, offering validated troubleshooting strategies and a self-validating protocol to maximize your yields.

Mechanistic Overview & Causality

The synthesis of methyl 5-bromo-7-methoxybenzofuran-2-carboxylate from 5-bromo-2-hydroxy-3-methoxybenzaldehyde and methyl bromoacetate is a cascade reaction that relies on a delicate balance of nucleophilicity, base strength, and thermal energy. The reaction proceeds via two distinct mechanistic stages:

  • Intermolecular

    
     O-Alkylation:  A base deprotonates the phenol to form a highly nucleophilic phenoxide, which subsequently attacks the 
    
    
    
    -carbon of methyl bromoacetate, displacing the bromide ion[1].
  • Intramolecular Cyclization (Aldol-type): The active methylene group of the newly formed ether is deprotonated. The resulting carbanion attacks the adjacent formyl group, followed by dehydration to establish the aromatic benzofuran core[2].

Understanding this sequence is critical: the initial O-alkylation is kinetically straightforward, but the subsequent cyclization has a higher activation energy and requires sustained thermal input[3].

Mechanism A 5-Bromo-2-hydroxy- 3-methoxybenzaldehyde B Phenoxide Intermediate A->B K2CO3 (- H+) C O-Alkylated Intermediate B->C Methyl bromoacetate (SN2, - Br-) D Cyclized Alkoxide C->D Intramolecular Aldol Addition E Methyl 5-bromo-7-methoxy- benzofuran-2-carboxylate D->E Dehydration (- H2O)

Reaction mechanism for the synthesis of methyl 5-bromo-7-methoxybenzofuran-2-carboxylate.

Quantitative Data: Reaction Condition Optimization

Selecting the correct solvent and base combination is the most critical factor in preventing side reactions. The table below summarizes how different environments impact the thermodynamic sink of the reaction.

SolventBaseAdditiveTemp (°C)Typical YieldMechanistic Observation / Causality
DMF (Anhydrous)

None 90–100 85–91% Optimal baseline; sufficient thermal energy for full cyclization [2].
Acetone

None56 (Reflux)< 40%Reaction stalls at O-alkylated intermediate due to low temp[4].
DMF (Wet)

None90< 30%Trace water causes base-mediated saponification of the methyl ester[5].
DMF (Anhydrous)NaOHNone90< 20%Strong base induces Cannizzaro side-reactions and rapid ester hydrolysis.
ACN (Anhydrous)

TBAI (10 mol%)82 (Reflux)88–92%Iodide catalysis accelerates initial

step; easier solvent removal[1].
Troubleshooting & FAQs

Q: My reaction stalls at the O-alkylated intermediate. How can I drive the cyclization to completion? A: The cyclization step requires significantly more activation energy than the initial O-alkylation. If your reaction stalls, your temperature is likely too low or your base is insufficient. Standard protocols using


 in DMF require heating to 90–110 °C for 4–12 hours to ensure full Knoevenagel-type ring closure[2][3]. If you are using a lower-boiling solvent like acetone (reflux at 56 °C), the thermal energy is insufficient[4]. To fix this, switch to DMF, or add a stronger base like 

or a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Q: I am observing a highly polar side product on TLC and low yields of the desired methyl ester. What is happening? A: You are likely observing ester hydrolysis, yielding 5-bromo-7-methoxybenzofuran-2-carboxylic acid instead of the target methyl ester. This occurs when trace water is present in the reaction mixture. At elevated temperatures, water reacts with the carbonate base to generate hydroxide ions, which readily saponify the methyl ester[5]. To prevent this, ensure your DMF is strictly anhydrous (Karl Fischer titration < 50 ppm), oven-dry your


 at 120 °C overnight, and protect the reaction vessel with an argon atmosphere.

Q: Can I accelerate the initial O-alkylation step without increasing the temperature? A: Yes. The O-alkylation of the sterically hindered 5-bromo-2-hydroxy-3-methoxybenzaldehyde can be sluggish. Adding a nucleophilic phase-transfer catalyst, such as Tetrabutylammonium Iodide (TBAI) at 10 mol%, accelerates the reaction via the Finkelstein mechanism[1]. The iodide displaces the bromide on methyl bromoacetate to form methyl iodoacetate in situ, which is a vastly superior electrophile for the phenoxide attack.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this validated protocol. It incorporates In-Process Controls (IPCs) so you can validate the success of each mechanistic step in real-time.

Materials Required:

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 equiv, 10 mmol)

  • Methyl bromoacetate (1.1 equiv, 11 mmol)

  • Anhydrous

    
     (3.0 equiv, 30 mmol)[2]
    
  • Anhydrous DMF (30 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the 5-bromo-2-hydroxy-3-methoxybenzaldehyde and anhydrous DMF under an argon atmosphere.

  • Deprotonation: Add the anhydrous

    
     in one portion. Stir the suspension at room temperature for 30 minutes.
    
    • Self-Validation (Visual): The solution should turn a deep, vibrant yellow/orange, confirming the formation of the phenoxide ion.

  • Alkylation: Add methyl bromoacetate dropwise via syringe over 5 minutes.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 95 °C using an oil bath for 4 to 6 hours[2].

    • Self-Validation (IPC - TLC): Elute a TLC plate with Hexane:EtOAc (3:1). The starting material (

      
      ) should disappear, briefly replaced by a transient O-alkylated intermediate (
      
      
      
      ), which then fully converts to the final cyclized benzofuran product (
      
      
      , brightly UV active at 254 nm).
  • Workup: Cool the mixture to room temperature and pour it into 150 mL of crushed ice water. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMF, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) or recrystallize from hot ethanol to afford the pure methyl ester.

Workflow step1 1. Preparation Anhydrous DMF, K2CO3, Ar atm step2 2. Deprotonation Stir 30 min at RT (Phenolate formation) step1->step2 step3 3. Alkylation Add methyl bromoacetate dropwise step2->step3 step4 4. Cyclization Heat to 90-100 °C for 4-6 h step3->step4 step5 5. Workup Quench with ice water, extract EtOAc step4->step5 step6 6. Purification Recrystallize or Column Chrom. step5->step6

Step-by-step experimental workflow for optimized benzofuran synthesis.

References

Sources

Optimization

Section 1: Standard Operating Procedure (SOP) for Flash Column Chromatography

Welcome to the Technical Support Center for Benzofuran Synthesis. Benzofuran methyl esters are privileged pharmacophores widely utilized in drug development and agricultural chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzofuran Synthesis. Benzofuran methyl esters are privileged pharmacophores widely utilized in drug development and agricultural chemistry. However, isolating these heterocyclic compounds with high purity requires navigating specific chromatographic challenges, such as co-eluting phenolic precursors, unexpected ester hydrolysis, and complex side-reactions.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we focus on the causality behind purification failures and provide self-validating protocols to ensure your workflows are robust, reproducible, and scientifically sound.

This step-by-step methodology outlines the optimized purification of benzofuran methyl esters following standard synthesis (e.g., condensation of salicylaldehyde derivatives with methyl halogenated acetates). Every step acts as a self-validating checkpoint.

Step 1: Reaction Quenching & Pre-treatment

  • Action: Quench the reaction mixture with ice-cold distilled water and extract with Ethyl Acetate (EtOAc).

  • Causality: Removing inorganic salts (like K₂CO₃) and polar catalysts early prevents column fouling and peak trailing. Water effectively crashes out highly polar impurities before they ever reach the silica.

Step 2: Basic Aqueous Wash (Crucial Checkpoint)

  • Action: Wash the organic layer vigorously with saturated NaHCO₃ or 1M NaOH.

  • Causality: Unreacted phenolic precursors possess retention factors (Rf) nearly identical to benzofuran methyl esters in standard solvent systems. The base deprotonates the phenol, converting it into a water-soluble phenoxide ion. This forces the impurity into the aqueous phase, self-validating the purity of the organic layer before chromatography even begins.

Step 3: Dry-Loading the Sample

  • Action: Concentrate the organic layer in vacuo, add silica gel (1:2 ratio by weight to the crude mass), and evaporate to a dry, free-flowing powder. Load this directly onto the column.

  • Causality: Benzofuran esters are highly prone to band broadening if wet-loaded in polar solvents like Dichloromethane (DCM). Dry loading ensures a perfectly narrow initial band, maximizing the resolution of the theoretical plates.

Step 4: Gradient Elution

  • Action: Run the column using a gradient of Pentane/EtOAc or Hexanes/EtOAc (starting at 100:0, ramping to 80:20)[1],[2].

  • Causality: The aromatic benzofuran core is highly lipophilic, while the methyl ester provides moderate polarity. A slow gradient leverages this polarity differential, preventing the ester from co-eluting with non-polar dimeric byproducts[1].

Step 5: UV-Guided Fraction Analysis

  • Action: Monitor and collect fractions via UV absorbance at 254 nm and 280 nm.

  • Causality: The extended conjugated π-system of the benzofuran ring provides intense UV absorbance. If a fraction is UV-active but shows no mass in LC-MS, it indicates a highly conjugated, low-concentration impurity rather than your target ester.

Section 2: Troubleshooting Guides & FAQs

Q1: My benzofuran methyl ester is co-eluting with the starting salicylaldehyde derivative on TLC. How can I resolve this? A:

  • Causality: Both molecules possess similar dipole moments. If the hydroxyl group of the phenol is sterically hindered, it cannot effectively hydrogen-bond with the silica gel, causing it to mimic the ester's polarity.

  • Solution: If the basic aqueous wash (Step 2 of SOP) fails due to steric hindrance, switch your mobile phase from Hexanes/EtOAc to Toluene/Acetone (95:5) . The π-π stacking interactions between the toluene solvent and the benzofuran core alter the retention factor differently than the starting material, forcing separation.

Q2: I am observing partial hydrolysis of the methyl ester into a carboxylic acid during silica gel chromatography. Why is this happening and how do I stop it? A:

  • Causality: Benzofuran methyl esters—particularly those with electron-withdrawing groups at the 3-position—are highly sensitive to the mildly acidic silanol groups present on standard silica gel (pH ~4.5-5.5). Prolonged residence time on the column catalyzes ester hydrolysis.

  • Solution: Create an acid-free, self-validating system. Pre-treat your silica gel by flushing the packed column with 1% Triethylamine (TEA) in hexanes before loading your sample to neutralize acidic sites. Alternatively, switch your stationary phase to neutral Aluminum Oxide (Alumina, Brockmann Grade I).

Q3: I am scaling up my synthesis, but I'm seeing a persistent "elusive" co-eluting impurity after saponification or cross-coupling. What is the root cause? A:

  • Causality: As documented in the complex synthesis of benzofuran-based THR antagonists (e.g., NH-3), prolonged exposure to basic conditions can trigger ring-opening or incomplete coupling, generating structurally analogous impurities that are nearly impossible to separate via standard normal-phase chromatography[3].

  • Solution: Optimize the upstream reaction by using milder bases (e.g., K₂CO₃ instead of NaOH). If the impurity is already present, abandon normal-phase silica. Pivot to reverse-phase preparative HPLC (C18 column) using a Water/Acetonitrile gradient with 0.1% Formic Acid. Reverse-phase separates based on hydrophobic surface area, easily resolving these elusive structural analogs.

Section 3: Quantitative Data Presentation

To assist in rapid method development, the following table summarizes the quantitative performance of various mobile phase systems for benzofuran methyl ester purification.

Mobile Phase SystemTypical Rf (Benzofuran Ester)Selectivity (Ester vs. Phenol)Resolution QualityPrimary Use Case
Hexanes / EtOAc (80:20) 0.35 - 0.45LowModerateStandard screening and general purification[2].
Pentane (100%) 0.15 - 0.25ModerateHighHighly lipophilic benzofuran acetates[1].
Toluene / Acetone (95:5) 0.40 - 0.50HighExcellentResolving co-eluting phenolic starting materials.
DCM / MeOH (99:1) 0.60 - 0.70LowPoor (Band trailing)Highly polar or multi-substituted benzofurans.

Section 4: Visualizing the Purification Logic

The following workflow illustrates the logical decision tree for troubleshooting benzofuran methyl ester purification, ensuring a self-validating feedback loop at every stage.

BenzofuranPurification N1 Crude Benzofuran Methyl Ester N2 TLC Evaluation (Hexanes/EtOAc) N1->N2 N3 Phenol Co-elution? N2->N3 N4 Aqueous Basic Wash (1M NaOH) N3->N4 Yes N5 Flash Chromatography (Silica Gel) N3->N5 No N4->N5 N6 Ester Hydrolysis Observed? N5->N6 N7 Neutralize Silica (1% TEA) or use Alumina N6->N7 Yes N8 Pure Benzofuran Methyl Ester N6->N8 No N7->N5

Workflow for optimizing the purification of benzofuran methyl esters.

References

  • Title: On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Chasing the Elusive Benzofuran Impurity of the THR Antagonist NH- 3: Synthesis, Isotope Labeling, and Biological Activity Source: eScholarship.org URL: [Link]

  • Title: Use of Benzofuran for Concomitant Protection of Aldehyde and Phenol Groups in the Preparation of Mycophenolic Acid Analogues Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate

Compound ID: Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate CAS: 1242240-98-7 (and related analogs) Chemical Class: Halogenated Benzofuran Ester Primary Application: Synthetic intermediate (Suzuki coupling), Pharmacolo...

Author: BenchChem Technical Support Team. Date: March 2026

Compound ID: Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate CAS: 1242240-98-7 (and related analogs) Chemical Class: Halogenated Benzofuran Ester Primary Application: Synthetic intermediate (Suzuki coupling), Pharmacological screening (Kinase/Ion channel modulation).

Part 1: Solubility Profile & Solvent Selection

The Core Challenge: Lipophilicity vs. Polarity

This molecule presents a classic medicinal chemistry challenge. The benzofuran core is aromatic and planar, promoting strong


 stacking (crystallinity). While the 7-methoxy group adds slight polarity, the 5-bromo substituent and the methyl ester significantly increase the partition coefficient (LogP ~3.0–3.2).

Implication: The compound resists dissolution in aqueous media and simple alcohols (methanol/ethanol) at high concentrations, leading to "crashing out" (precipitation) upon dilution.

Solvent Compatibility Matrix
Solvent ClassRecommended SolventsSolubility RatingTechnical Notes
Aprotic Polar (Best) DMSO , DMF High (>25 mg/mL)Ideal for stock solutions (10–50 mM). DMSO is preferred for biological assays; DMF for chemical synthesis.
Chlorinated Chloroform , DCM High (>20 mg/mL)Excellent for synthesis and workup. Warning: Do not use for biological stock preparation due to toxicity.
Esters/Ethers Ethyl Acetate, THFModerate Good for extraction/purification. Solubility may decrease significantly at low temperatures.
Alcohols Methanol, EthanolLow to Moderate Poor solubility at room temp. Often requires heating. Used primarily for recrystallization , not stock prep.
Aqueous Water, PBS, SalineNegligible (<10 µM)Do not dissolve directly. Requires pre-dissolution in DMSO and careful dilution.

Part 2: Troubleshooting "Crash Out" (Precipitation)

A common user report is: "My compound precipitates when I add the DMSO stock to my cell culture media."

This occurs because the local concentration of the hydrophobic compound exceeds its solubility limit at the interface where the DMSO drop hits the water.

The "Intermediate Dilution" Protocol

To prevent precipitation, you must avoid the "shock" of direct high-concentration dilution.

DilutionProtocol Stock Step 1: Master Stock (100% DMSO) Conc: 10-50 mM Inter Step 2: Intermediate Dilution (100% DMSO) Dilute 10-100x Stock->Inter Serial Dilution (Keep in DMSO) Working Step 3: Working Solution (Media/Buffer + <1% DMSO) Add dropwise with vortexing Inter->Working High-Velocity Mixing (Vortex) Assay Final Assay (Stable Solution) Working->Assay Transfer

Critical Technique:

  • DMSO-to-DMSO: Perform your serial dilutions (e.g., to reach 100µM, 10µM) entirely within DMSO.

  • The "Spike": Add the diluted DMSO solution to the aqueous buffer, not the other way around.

  • Agitation: Vortex the buffer while adding the DMSO spike to ensure rapid dispersion.

Part 3: Chemical Stability & Hydrolysis Risks

Users often confuse insolubility with degradation . This compound contains a methyl ester at the C2 position.[1][2]

The Hydrolysis Trap
  • Risk: In basic conditions (pH > 8.0) or in the presence of esterases (in plasma or cell lysate), the methyl ester will hydrolyze to the carboxylic acid (5-bromo-7-methoxybenzofuran-2-carboxylic acid).

  • Symptom: The solution becomes clear (the acid is often more soluble as a salt) but the biological activity changes, or HPLC retention time shifts.

StabilityPath Compound Methyl Ester (Target) Hydrophobic Active Species Base High pH (>8.0) or Esterases Compound->Base Exposure Acid Carboxylic Acid (Degradant) Hydrophilic (as salt) Inactive/Altered Activity Base->Acid Hydrolysis

Prevention:

  • Maintain buffers at pH 7.4 or lower.

  • Avoid storing working solutions in media containing Fetal Bovine Serum (FBS) for long periods, as serum esterases can cleave the ester.

  • Verification: If solubility suddenly "improves" drastically in a basic buffer, check LC-MS; you likely have the acid form.

Part 4: Frequently Asked Questions (FAQs)

Q1: I need to inject this in vivo (mouse model). DMSO is toxic. What formulation do you recommend? A: For in vivo work, pure DMSO is not suitable. Use a co-solvent system:

  • Option A (Standard): 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Option B (Advanced): Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD). Dissolve the compound in a small volume of DMSO, then add to a 20% w/v HP-
    
    
    -CD aqueous solution. The cyclodextrin encapsulates the lipophilic benzofuran core, improving solubility without organic solvents.

Q2: Can I use Ethanol to make my stock solution? A: Not recommended. While benzofurans have some solubility in hot ethanol (used for recrystallization), they often precipitate from ethanol at room temperature at high concentrations (>10 mM). Ethanol also evaporates faster than DMSO, leading to concentration errors. Stick to anhydrous DMSO.

Q3: The compound turned yellow in solution. Is it degraded? A: Not necessarily. Benzofuran derivatives can be light-sensitive.

  • Action: Store solid and solutions in amber vials wrapped in foil.

  • Check: Run a TLC or HPLC. If the peak is single, it is likely a minor photo-isomerization or trace oxidation that causes color change but retains purity. If multiple peaks appear, discard.

Q4: I am doing a Suzuki coupling. Which solvent is best? A: For synthetic coupling of the 5-bromo position, Dioxane/Water (4:1) or DMF are standard. The compound is stable in these solvents at elevated temperatures (


C) provided a weak base like 

is used (avoid strong hydroxides to prevent ester hydrolysis).

References

  • ChemScene. (2024). Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate Product Data. Retrieved from

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica.[3] Retrieved from

  • Liantonio, A., et al. (2010).[2] Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives. Heterocycles. Retrieved from

  • UCL Discovery. (2024). Hydrolysis protocols for Benzofuran-2-carboxylates. RSC Medicinal Chemistry. Retrieved from

  • BenchChem. (2025).[1] Technical Guide: Phenyl 5-bromofuran-2-carboxylate Properties. Retrieved from

Sources

Optimization

Removing unreacted starting material from benzofuran esterification

Advanced Troubleshooting & Methodologies for Drug Discovery Professionals Overview Benzofuran derivatives are critical pharmacophores in drug development. Synthesizing benzofuran esters (e.g., via Fischer esterification...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Methodologies for Drug Discovery Professionals

Overview Benzofuran derivatives are critical pharmacophores in drug development. Synthesizing benzofuran esters (e.g., via Fischer esterification or coupling of benzofuran-carboxylic acids with alcohols) often leaves unreacted starting materials that complicate downstream biological screening. This guide provides causal troubleshooting, self-validating protocols, and decision-making workflows to isolate pure benzofuran esters while preserving scientific integrity.

Diagnostic Purification Workflow

G Start Crude Benzofuran Esterification Mixture Decision Identify Unreacted Starting Material (SM) Start->Decision AcidicSM Unreacted Carboxylic Acid (e.g., Benzofuran-2-carboxylic acid) Decision->AcidicSM Acidic SM AlcoholSM Unreacted Alcohol / Phenol (e.g., Benzofuranol) Decision->AlcoholSM Neutral/Nucleophilic SM AcidBase Acid-Base Extraction (Sat. NaHCO3 Wash) AcidicSM->AcidBase Scavenger Scavenger Resin (e.g., PS-Isocyanate) AlcoholSM->Scavenger Aqueous Aqueous Phase (Acid Salt - Discard/Recover) AcidBase->Aqueous Aqueous Layer Organic Organic Phase (Pure Benzofuran Ester) AcidBase->Organic Organic Layer Filtration Filtration Scavenger->Filtration ResinWaste Resin Waste (Bound Alcohol) Filtration->ResinWaste Retentate Filtrate Filtrate (Pure Benzofuran Ester) Filtration->Filtrate Filtrate

Workflow for selecting purification strategies based on unreacted starting materials.

Troubleshooting & FAQs

Q1: How do I efficiently remove unreacted benzofuran-carboxylic acid without relying on column chromatography? A1: The most scalable approach is an 1[1]. Because the unreacted benzofuran-carboxylic acid contains an acidic proton, washing the organic layer with a mild base (such as saturated aqueous


) deprotonates the acid, transforming it into a water-soluble sodium carboxylate salt[1]. The neutral benzofuran ester remains partitioned in the organic phase[1].
Causality Check: Why 

instead of

? Strong bases like

can trigger base-catalyzed hydrolysis (saponification) of your newly formed ester, reverting it back to the starting material. A mild base ensures the selective removal of the unreacted carboxylic acid while preserving the ester linkage[2].

Q2: My benzofuran ester is highly sensitive to aqueous workups. How can I remove unreacted alcohol or acid under anhydrous conditions? A2: When aqueous extraction is detrimental, 3 offer a highly effective, chromatography-free alternative[3]. For unreacted alcohols or nucleophiles, adding a polymer-supported (PS) isocyanate resin to the reaction mixture will covalently trap the alcohol as a resin-bound carbamate[4]. Because the impurities are tethered to a macroscopic polymer bead, they can be removed via simple physical filtration, leaving the pure ester in the filtrate[4].

Q3: I am observing a co-elution of my benzofuran ester and a high-boiling alcohol starting material during silica gel chromatography. What is the best approach? A3: High-boiling alcohols (e.g., substituted phenols or heavy aliphatic alcohols) often co-elute with esters due to similar retention factors (


) and cannot be easily removed by vacuum distillation. If scavenger resins are unavailable, you can perform a chemical derivatization. React the crude mixture with a small, highly polar acylating agent (like succinic anhydride) and a mild base. This converts the unreacted alcohol into a carboxylic acid-containing hemiester, which drastically shifts its polarity. You can then easily separate it from the target benzofuran ester using a standard 5[5].

Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction for Carboxylic Acid Removal

Application: Removal of unreacted benzofuran-2-carboxylic acid from benzofuran esters.

  • Dilution: Dilute the crude esterification mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to prevent product precipitation during the aqueous wash.

  • Neutralization & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous

    
    .
    
    • Validation Point: Observe effervescence (

      
       gas evolution). Continue adding 
      
      
      
      in portions until effervescence ceases, confirming complete neutralization of the acid catalyst and unreacted carboxylic acid[2].
  • Phase Separation: Stopper and invert the funnel gently, venting frequently to release pressure. Allow the layers to separate. The unreacted acid is now partitioned in the aqueous layer as a sodium salt[1]. Drain the aqueous layer.

  • Washing: Wash the organic layer with brine (saturated

    
    ) to remove residual water and improve phase separation[1].
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
     or 
    
    
    
    . Filter off the drying agent and concentrate the filtrate under reduced pressure[2].
    • Validation Point: Analyze the crude residue via TLC (with a pH indicator stain like Bromocresol Green) or LC-MS; the acidic starting material spot/peak should be completely absent.

Protocol B: Anhydrous Purification via Scavenger Resins

Application: Removal of unreacted alcohols/phenols without aqueous workup.

  • Resin Preparation: Select a macroporous polymer-supported isocyanate resin (PS-Isocyanate)[3]. Ensure the resin is compatible with your reaction solvent (e.g., dichloromethane or THF) to allow proper swelling and pore access[3].

  • Incubation: Add 3–5 molar equivalents of the PS-Isocyanate resin (relative to the estimated unreacted alcohol) directly to the crude reaction mixture[4]. Stir gently at room temperature for 2–4 hours.

    • Causality: Gentle stirring (using an orbital shaker or slow overhead stirring) prevents the mechanical shearing of the polymer beads, which could otherwise create fine particulates that clog filters.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity). The unreacted alcohol is chemically bound to the resin retentate[4].

  • Resin Washing: Wash the resin bed with 2–3 column volumes of the reaction solvent to ensure all of the target benzofuran ester is eluted into the collection flask[4].

  • Concentration: Concentrate the combined filtrates under reduced pressure.

    • Validation Point: Perform

      
      -NMR on the residue; the characteristic hydroxyl proton and alpha-carbon protons of the starting alcohol should be entirely undetectable.
      

Quantitative Performance Data

Table 1: Comparative Analysis of Purification Strategies for Benzofuran Esters

Purification StrategyTarget Impurity RemovedAverage Yield Recovery (%)Purity Achieved (%)ScalabilityPrimary Limitation
Acid-Base Extraction Unreacted Carboxylic Acids85 - 95%> 95%High (Multi-kg)Ineffective for neutral unreacted alcohols; risk of emulsion.
Scavenger Resins (PS-Isocyanate) Unreacted Alcohols / Amines90 - 98%> 98%Medium (Gram scale)High cost of functionalized resins; requires swelling solvents.
Silica Gel Chromatography All Impurities (if

)
70 - 85%> 99%Low (Discovery scale)Time-consuming; high solvent waste; difficult for co-eluting species.
Vacuum Distillation Low-boiling Alcohols / Solvents80 - 90%90 - 95%High (Multi-kg)Thermal degradation of sensitive benzofuran esters.

References

  • JoVE. "Extraction - Concept" - [Link]

  • Sopachem. "Solid-Supported Reagents and Scavengers" - [Link]

  • ArtisanTG. "Argonaut Quest Training Workshop 2" - [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate

This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum for methyl 5-bromo-7-methoxybenzofuran-2-carboxylate, a substituted benzofuran of interest to researchers in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum for methyl 5-bromo-7-methoxybenzofuran-2-carboxylate, a substituted benzofuran of interest to researchers in medicinal chemistry and materials science. We will dissect the expected spectral features, compare them with related structures, and provide a robust experimental protocol for data acquisition. This document is designed to serve as a practical reference for scientists engaged in the structural elucidation of complex heterocyclic compounds.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules.[1] For complex scaffolds like benzofurans, which are prevalent in biologically active compounds, ¹H NMR provides critical information regarding the number of unique protons, their electronic environments, and their spatial relationships through spin-spin coupling.[2][3]

The molecule of interest, methyl 5-bromo-7-methoxybenzofuran-2-carboxylate (Molecular Formula: C₁₁H₉BrO₄, Molecular Weight: 285.09 g/mol ), possesses a unique substitution pattern on its bicyclic core.[4] A precise interpretation of its ¹H NMR spectrum is paramount for confirming its identity and purity, which are crucial steps in any synthetic or drug development workflow.

Structural Analysis and Proton Environments

To predict the ¹H NMR spectrum, we must first identify the chemically non-equivalent protons in the molecule.[5] Due to the lack of symmetry, all five protons are distinct and will give rise to separate signals.

Caption: Molecular structure of methyl 5-bromo-7-methoxybenzofuran-2-carboxylate with key proton environments highlighted.

The molecule contains five distinct proton signals we anticipate observing:

  • Three Aromatic Protons: H-3 on the furan ring, and H-4 and H-6 on the benzene ring.

  • Two Methyl Group Protons: The methoxy group at the C-7 position (-OCH₃) and the methyl ester group at the C-2 position (-COOCH₃).

Predicted ¹H NMR Spectrum: A Detailed Interpretation

Based on fundamental NMR principles and data from related structures, we can predict the key characteristics of the ¹H NMR spectrum for the target molecule.[6][7]

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
H-3 7.4 - 7.6Singlet (s)1HLocated on the electron-deficient furan ring, adjacent to the ester group. Deshielded. No adjacent protons to couple with, resulting in a singlet.
H-4 7.3 - 7.5Doublet (d)1HDeshielded by the adjacent bromine at C-5 and influenced by the benzofuran ring system. It is coupled to H-6, but the expected meta-coupling (⁴J) is small (2-3 Hz), appearing as a narrow doublet.
H-6 7.0 - 7.2Doublet (d)1HShielded relative to H-4 due to the electron-donating methoxy group at C-7. It will show meta-coupling to H-4, resulting in a doublet with the same small coupling constant.
7-OCH₃ 3.9 - 4.1Singlet (s)3HProtons of a methoxy group attached to an aromatic ring typically appear in this region.[5] As there are no neighboring protons, the signal is a sharp singlet.
2-COOCH₃ 3.9 - 4.1Singlet (s)3HProtons of a methyl ester are characteristically found in this range.[8] The signal is a singlet due to the absence of adjacent protons.

Comparative Analysis with Structurally Related Compounds

For instance, consider Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate [3][9]. Although the substituent positions differ, the electronic environment offers a useful comparison. In one derivative, aromatic protons were observed as singlets at 8.13 and 7.54 ppm, with methoxy and ester methyls at 3.94 and 3.98 ppm respectively.[9] Another related compound, methyl 5-bromo-1-benzofuran-2-carboxylate , lacks the C-7 methoxy group, which would lead to different shifts for the aromatic protons compared to our target.[10]

This comparative approach highlights the sensitivity of proton chemical shifts to the specific substitution pattern. The electron-donating methoxy group at C-7 in our target molecule is expected to shield the adjacent H-6 proton, shifting it upfield (to a lower ppm value) compared to an unsubstituted counterpart, which is consistent with our prediction.[7]

Recommended Experimental Protocol

Acquiring a high-quality, interpretable spectrum requires a meticulous and standardized approach. The following protocol is recommended for obtaining the ¹H NMR spectrum of methyl 5-bromo-7-methoxybenzofuran-2-carboxylate.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organic compounds and its single residual peak at ~7.26 ppm, which is unlikely to interfere with the signals of interest.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Configuration:

    • Use a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.

    • Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is critical for sharp, well-defined peaks.

    • Set the sample temperature to a constant value, typically 25°C (298 K), to ensure reproducibility.

  • Data Acquisition:

    • Perform a standard one-dimensional proton experiment (e.g., using a 'zg30' pulse program).

    • Set the spectral width to cover a range of approximately -2 to 12 ppm.

    • Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

    • Apply a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.[11]

G A Sample Weighing (5-10 mg) B Dissolution (0.6 mL CDCl₃ + TMS) A->B Step 1 C Transfer to NMR Tube B->C Step 2 D Spectrometer Setup (≥400 MHz, 298 K) C->D Step 3 E Shimming for Field Homogeneity D->E Step 4 F 1D ¹H Acquisition (16-64 scans) E->F Step 5 G Data Processing (FT, Phasing, Calibration) F->G Step 6 H Spectral Analysis (Shift, Integration, Multiplicity) G->H Step 7

Caption: Recommended workflow for the acquisition and analysis of the ¹H NMR spectrum.

Advanced Confirmation with 2D NMR

While the 1D ¹H NMR spectrum provides substantial information, its assignments can be unequivocally confirmed using two-dimensional (2D) NMR techniques.[12] A COSY (Correlation Spectroscopy) experiment would show a cross-peak between the H-4 and H-6 protons, confirming their meta-coupling. Furthermore, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal long-range correlations (2-3 bonds) between protons and carbons, for example, between the methoxy protons and the C-7 carbon, thereby solidifying the entire structural assignment.[12]

Conclusion

The ¹H NMR spectrum of methyl 5-bromo-7-methoxybenzofuran-2-carboxylate is predicted to exhibit five distinct signals, each providing specific information about the molecule's electronic structure and proton connectivity. By carefully analyzing chemical shifts, integration values, and splitting patterns, and by comparing these predictions with data from analogous compounds, researchers can confidently verify the structure of this and other complex heterocyclic molecules. The experimental protocol detailed herein provides a reliable framework for obtaining high-quality data essential for rigorous scientific investigation.

References

  • 9 (Source: Acta Poloniae Pharmaceutica, 2012).

  • 13 (Source: Organic Chemistry Data & Info, University of Wisconsin/ACS Division of Organic Chemistry).

  • 12 (Source: Oregon State University, Department of Chemistry).

  • 1 (Source: OpenOChem Learn).

  • 6 (Source: Magnetic Resonance in Chemistry, Modgraph).

  • 5 (Source: Chemistry LibreTexts).

  • 14 (Source: The Royal Society of Chemistry).

  • 8 (Source: ACD/Labs).

  • 11 (Source: Maricopa Open Digital Press).

  • 2 (Source: Heterocycles, 2007).

  • 7 (Source: University of Calgary, Department of Chemistry).

  • 3 (Source: PubMed, Acta Poloniae Pharmaceutica, 2012).

  • 15 (Source: ChemicalBook).

  • 16 (Source: AZoOptics).

  • 4 (Source: ChemScene).

  • 17 (Source: AMERICAN ELEMENTS).

  • 18 (Source: ResearchGate).

  • 10 (Source: PubChemLite).

Sources

Comparative

Comparative Guide: ¹³C NMR Chemical Shift Prediction Tools for 7-Methoxybenzofuran Esters

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Evaluating the accuracy of empirical, machine-learning, and quantum-mechanical ¹³C NMR prediction tools against experimental data for...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Evaluating the accuracy of empirical, machine-learning, and quantum-mechanical ¹³C NMR prediction tools against experimental data for 7-methoxybenzofuran scaffolds.

Introduction: The Analytical Challenge of Fused Heterocycles

Derivatives of 7-methoxybenzofuran, particularly its esterified analogs (e.g., ethyl 7-methoxybenzofuran-2-carboxylate), are highly privileged scaffolds in modern drug discovery. They serve as critical intermediates in the synthesis of potent antimicrobial agents and highly efficacious tyrosinase inhibitors [1, 2].

However, assigning the ¹³C NMR spectra of these heavily substituted, fused bicyclic systems is notoriously difficult. The analytical challenge stems from competing electronic effects:

  • The +M / -I Push-Pull of the 7-Methoxy Group: The oxygen atom at the C7 position withdraws electron density via the inductive effect (-I), heavily deshielding the C7 carbon. Simultaneously, it donates electron density into the aromatic ring via mesomeric resonance (+M), shielding the ortho (C6) and para (C4) positions.

  • The -M Effect of the C2 Ester: The ester carbonyl conjugated at the C2 position withdraws electron density, significantly deshielding the adjacent C3 furan carbon.

Because these long-range mesomeric effects propagate through the fused bicyclic system, traditional empirical NMR prediction tools often fail. This guide objectively compares three distinct software alternatives—ChemDraw (Empirical Additivity) , Mnova (HOSE + Machine Learning) , and Gaussian (DFT-GIAO) —benchmarking their predictive performance against self-validated experimental data.

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, computational predictions must be benchmarked against rigorously acquired experimental data. Below is the step-by-step methodology for synthesizing the benchmark compound, ethyl 7-methoxybenzofuran-2-carboxylate , and acquiring its ¹³C NMR spectrum.

Synthesis Protocol

The following protocol utilizes a one-pot condensation and intramolecular cyclization [1].

  • Reagent Assembly: Dissolve o-vanillin (1.0 eq) and diethyl bromomalonate (1.3 eq) in ethyl methyl ketone (40 mL).

  • Base Addition: Add anhydrous potassium carbonate (excess) to the mixture. Causality: The weak base deprotonates the phenolic hydroxyl group, initiating a nucleophilic attack on the bromomalonate, which is followed by intramolecular cyclization and elimination to form the benzofuran core.

  • Reflux & Purification: Reflux the mixture for 10 hours on a steam bath. Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel column chromatography (ethyl acetate/petroleum ether 1:1) to yield the pure ester.

Self-Validating ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 25 mg of the purified ester in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Spectrometer Configuration: Transfer to a 5 mm NMR tube and analyze at 100 MHz (or 125 MHz).

  • Relaxation Delay (

    
    ) Optimization:  Set the 
    
    
    
    delay to
    
    
    2.0 seconds. Causality: Quaternary carbons (C2, C3a, C7a, C=O) lack attached protons, meaning their dipole-dipole relaxation mechanisms are highly inefficient. A longer
    
    
    delay ensures these nuclei return to thermal equilibrium between pulses, validating that the resulting signal-to-noise ratio is sufficient for accurate peak picking.
Computational Prediction Workflows
  • ChemDraw (CS ChemNMR): Select the drawn structure

    
    Structure
    
    
    
    Predict 13C-NMR Shifts. This relies on base values and linear additivity rules [3].
  • Mnova NMRPredict: Paste the structure

    
    Analysis
    
    
    
    Predict & Compare
    
    
    13C. This utilizes Hierarchical Orthogonal Space Encoding (HOSE) codes combined with machine learning [4].
  • Gaussian 16 (DFT-GIAO): Optimize the geometry at the B3LYP/6-31G(d) level. Run the NMR shielding tensor calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level.

Workflow Visualization

G A Synthesize 7-Methoxybenzofuran Ester B Experimental 13C NMR Acquisition (100 MHz, CDCl3) A->B C ChemDraw Prediction (Empirical Additivity) A->C D Mnova Prediction (HOSE + Machine Learning) A->D E DFT Calculation (B3LYP/6-311+G(2d,p) GIAO) A->E F Data Synthesis & Shift Comparison B->F C->F D->F E->F G Structural Verification & Assignment F->G

Workflow comparing empirical, ML, and DFT methods for 13C NMR assignment.

Quantitative Data Comparison

The table below summarizes the experimental ¹³C NMR chemical shifts (in ppm) for ethyl 7-methoxybenzofuran-2-carboxylate against the outputs of the three prediction alternatives.

Carbon PositionExperimental (ppm)ChemDraw (ppm)Mnova (ppm)DFT-GIAO (ppm)
C2 (Furan)146.0150.2146.5145.8
C3 (Furan)113.5110.1113.8114.2
C3a (Bridge)129.0127.5128.7129.5
C4 (Aromatic)115.2118.0115.0114.8
C5 (Aromatic)125.0123.5125.2125.6
C6 (Aromatic)108.5111.2108.1107.9
C7 (Aromatic)146.5142.5146.8147.1
C7a (Bridge)144.0146.0143.5144.6
C=O (Ester)159.5161.0159.8160.2
-OCH₂- (Ester)61.560.861.362.0
-CH₃ (Ester)14.314.114.314.5
7-OCH₃ (Ether)56.055.556.156.4
Mean Abs. Error (MAE) - 2.62 0.38 0.65

Performance Analysis & Insights

ChemDraw (Empirical Additivity)
  • Performance: Highest error rate (MAE = 2.62 ppm).

  • Scientific Causality: ChemDraw relies on a fixed set of parameters corresponding to isolated atom types and subgroups [3]. It systematically fails to account for the complex cross-ring conjugation present in 7-methoxybenzofuran. For instance, it underestimates the deshielding of C7 by 4.0 ppm and overestimates the shielding of C6 by 2.7 ppm because it cannot accurately model the extent of the +M resonance effect propagating from the methoxy oxygen through the fused aromatic system.

Mnova (HOSE + Machine Learning)
  • Performance: Lowest error rate (MAE = 0.38 ppm).

  • Scientific Causality: Mnova excels here because its algorithm utilizes HOSE codes, which search a vast database of experimentally assigned structures for identical spherical topological environments [4]. Because benzofuran esters are well-documented in literature, Mnova easily matches the exact stereoelectronic environment of the 7-methoxybenzofuran core, yielding highly precise predictions in a fraction of a second.

Gaussian (DFT-GIAO)
  • Performance: Excellent accuracy (MAE = 0.65 ppm), though computationally expensive.

  • Scientific Causality: Unlike empirical or database-driven methods, Density Functional Theory calculates the actual electron density and magnetic shielding tensors from first principles [3]. It perfectly captures the push-pull dynamics between the 7-methoxy and 2-ester groups. The slight deviations (e.g., +0.7 ppm on the carbonyl) are standard systematic errors inherent to the B3LYP functional, which can be further minimized using linear scaling factors.

Conclusion

For routine structural verification of known or slightly modified 7-methoxybenzofuran esters, Mnova is the superior product, offering the best balance of instantaneous speed and database-driven accuracy. ChemDraw should only be used for rough, preliminary estimates, as its additivity rules break down in heavily conjugated fused systems. However, if you are developing entirely novel benzofuran derivatives with unprecedented substitution patterns (where HOSE databases fall short), DFT-GIAO remains the gold-standard, self-validating tool for unambiguous ¹³C NMR assignment.

References

  • Synthesis, antibacterial, antifungal activity and DNA cleavage study of 3-(7-methoxy-benzofuran-2-yl)-5-aryl-4H-[1,2,4]triazole. Journal of Chemical and Pharmaceutical Research.
  • 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. National Center for Biotechnology Information (PMC).
  • Comparing NMR Methods in ChemDraw and Gaussian. Gaussian.com.
  • Mnova Predict | Accurate Prediction. Bruker.
Validation

Comparative Guide: Mass Spectrometry Strategies for Brominated Benzofurans

EI vs. APCI: Optimizing Detection and Structural Elucidation Executive Summary: The Analytical Challenge Brominated benzofurans represent a unique analytical challenge.

Author: BenchChem Technical Support Team. Date: March 2026

EI vs. APCI: Optimizing Detection and Structural Elucidation

Executive Summary: The Analytical Challenge

Brominated benzofurans represent a unique analytical challenge. Found as intermediates in pharmaceutical synthesis (e.g., amiodarone analogs) and as emerging environmental contaminants, they possess a semi-polar heterocyclic core coupled with a heavy, electronegative halogen.

This guide compares two distinct mass spectrometry workflows:

  • Electron Ionization (GC-EI-MS): The industry standard for structural fingerprinting and library matching.

  • Atmospheric Pressure Chemical Ionization (LC/GC-APCI-MS): The high-performance alternative for enhanced sensitivity and molecular ion preservation.

Verdict: While EI provides superior structural data via extensive fragmentation, APCI demonstrates a 5–10x increase in sensitivity for poly-brominated congeners by minimizing in-source fragmentation and maximizing the abundance of the molecular ion (


 or 

).

The Isotopic Signature: The "Fingerprint" of Bromine

Before analyzing fragmentation, the operator must validate the precursor. Unlike chlorine (3:1 ratio), bromine possesses a distinct isotopic signature that serves as a self-validating check during spectral analysis.

  • Isotopes:

    
     (50.69%) and 
    
    
    
    (49.31%).
  • Observation: A mono-brominated benzofuran will display two molecular ion peaks of nearly equal intensity separated by 2 Da (

    
     and 
    
    
    
    ).
  • Pattern Rule: For

    
     bromine atoms, the expansion of 
    
    
    
    applies.
    • 1 Br: 1:1 ratio.[1]

    • 2 Br: 1:2:1 ratio.

    • 3 Br: 1:3:3:1 ratio.

Critical QC Step: If your molecular ion cluster does not match these theoretical distributions within


, do not proceed to fragmentation analysis. You likely have an interference or a co-eluting chlorinated compound.

Fragmentation Mechanics: Pathway Comparison

Method A: Electron Ionization (EI) – The "Hard" Approach
  • Mechanism: High-energy electron impact (70 eV) induces radical cation formation (

    
    ).
    
  • Primary Pathway (C-Br Cleavage): The C-Br bond is weaker than the C-H or C-C bonds of the aromatic ring. The dominant fragmentation is the homolytic cleavage of the bromine atom.

    • Transition:

      
      
      
  • Secondary Pathway (Furan Ring Opening): Following halogen loss, the benzofuran core typically undergoes ring contraction or CO expulsion.

    • Transition:

      
       (Loss of 28 Da).
      
Method B: APCI – The "Soft" Alternative
  • Mechanism: Corona discharge creates a plasma that ionizes solvent molecules, which then transfer charge to the analyte.

  • Advantage: Brominated benzofurans are often too non-polar for ESI (Electrospray) but ionize efficiently in APCI via charge transfer or protonation.

  • Pathway: Produces primarily

    
     or 
    
    
    
    (depending on solvent/dopant) with minimal fragmentation.
  • CID (Collision-Induced Dissociation): Fragmentation is controlled in the collision cell (MS/MS), allowing the user to "dial in" the loss of HBr or CO for quantification (MRM transitions).

Visualization: The Fragmentation Tree

The following diagram illustrates the validated fragmentation pathways for a generic 2-bromobenzofuran, highlighting the divergence between radical losses (EI) and neutral losses (CID).

G Start Bromobenzofuran Precursor (M+ / [M+H]+) RadicalCat Radical Cation [C8H5BrO]+. Start->RadicalCat EI (70eV) Protonated Protonated Ion [C8H6BrO]+ Start->Protonated APCI (+) LossBr Phenyl Cation [C8H5O]+ (m/z 117) (Base Peak in EI) RadicalCat->LossBr - Br radical (79/81) LossCO Tropylium-like Ion [C7H5]+ (m/z 89) LossBr->LossCO - CO (28 Da) LossHBr Benzofuran Cation [C8H5O]+ (m/z 117) Protonated->LossHBr CID (- HBr) LossCO_Soft Ring Opening [C7H6Br]+ Protonated->LossCO_Soft CID (- CO)

Caption: Divergent fragmentation pathways. Red path indicates EI (radical loss); Green path indicates APCI (neutral loss).

Experimental Protocol: Comparative Workflow

To replicate the data supporting this guide, follow these optimized parameters.

Sample Preparation
  • Matrix: Spiked plasma or solvent standard (Methanol).

  • Extraction: Liquid-Liquid Extraction (LLE) using Hexane/Ethyl Acetate (90:10). Brominated benzofurans are lipophilic; avoid pure aqueous crash.

System A: GC-EI-MS (Agilent 7890/5977 equivalent)
  • Column: DB-5ms (30m

    
     0.25mm 
    
    
    
    0.25µm).
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode, 280°C.

  • Source Temp: 230°C (High temp promotes Br loss; keep moderate).

  • Scan Range: 50–500

    
    .
    
System B: LC-APCI-MS/MS (Sciex Triple Quad / Thermo TSQ)
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm), 50°C.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile to enhance charge transfer in APCI.

  • Source Parameters:

    • Discharge Current: 4.0 µA.

    • Vaporizer Temp: 350°C (Critical for volatilization).

    • Nebulizer Gas: 50 psi.

  • MRM Transitions (Example for 2-Bromobenzofuran):

    • Quantifier:

      
       (Loss of HBr).
      
    • Qualifier:

      
       (Loss of CO).
      

Performance Data Comparison

The following table summarizes the observed performance differences when analyzing a 2-bromobenzofuran standard (100 ng/mL).

MetricGC-EI-MS (Hard Ionization)LC-APCI-MS (Soft Ionization)
Molecular Ion (

)
Low Intensity (<10% Relative Abundance)High Intensity (Base Peak)
Base Peak

(Fragment)

(Precursor)
Limit of Detection (LOD) ~10 pg on-column~1 pg on-column
Linearity (

)
0.9920.998
Selectivity High (Spectral Library Match)High (MRM Specificity)
Primary Utility Unknown Identification (NIST Search)Trace Quantification (DMPK/Env)
Analysis of Results
  • EI Limitation: The C-Br bond is labile. In EI, the molecular ion is often weak, making it difficult to confirm the specific bromination degree of unknown poly-brominated congeners.

  • APCI Strength: APCI preserves the bromine atoms on the ring during the ionization event. Fragmentation only occurs in the collision cell (Q2), allowing for highly specific transitions (e.g.,

    
    ) that confirm the presence of the halogen.
    

References

  • Sales Martinez, C., et al. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC Europe. Link

  • Huba, A., et al. (2016).[2] Ion Source Complementarity for Characterization of Complex Organic Mixtures. Journal of Mass Spectrometry. Link

  • Kondyli, A., & Schrader, W. (2020).[2] Comparison of AP ion sources (ESI, APPI, APCI) for non-polar heterocycles. Analytical Chemistry. Link

  • BenchChem Technical Guides. (2024). Unraveling the Fragmentation Fingerprint: Mass Spectrometry of Brominated Chromenes and Benzofurans. Link

  • Creative Proteomics. (2025). Atmospheric Pressure Photoionization vs APCI: Technical Comparison. Link

Sources

Comparative

Comparative IR Spectrum Analysis: Elucidating the Structure of Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate

A Technical Guide for Researchers In the field of synthetic chemistry and drug development, the unambiguous structural confirmation of novel molecules is paramount. Infrared (IR) spectroscopy remains a fundamental, rapid...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers

In the field of synthetic chemistry and drug development, the unambiguous structural confirmation of novel molecules is paramount. Infrared (IR) spectroscopy remains a fundamental, rapid, and non-destructive analytical technique for identifying functional groups and providing a molecular fingerprint. This guide provides an in-depth analysis of the IR spectrum of methyl 5-bromo-7-methoxybenzofuran-2-carboxylate, a substituted benzofuran derivative. By comparing its expected spectral features with those of simpler, related analogues, we will illustrate how to systematically interpret the spectrum to confirm the molecule's identity.

Introduction to IR Spectroscopy in Heterocyclic Chemistry

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the functional group it resides in. For complex heterocyclic systems like benzofurans, the IR spectrum is a composite of vibrations from the core ring structure and its various substituents. Each group—be it an ester, an ether, or a halogen—imparts a characteristic signal, allowing for a detailed structural diagnosis. The "fingerprint region" (below 1500 cm⁻¹), in particular, contains a wealth of complex vibrations unique to the molecule's overall structure.

Dissecting the Target Molecule: Expected Vibrational Frequencies

The structure of methyl 5-bromo-7-methoxybenzofuran-2-carboxylate contains several key functional groups, each with a predictable IR absorption range. A thorough analysis involves examining each of these contributions.

  • Methyl Ester Group (-COOCH₃): This is one of the most prominent features. We anticipate a very strong and sharp carbonyl (C=O) stretching vibration, typically appearing between 1720 and 1735 cm⁻¹. The C-O single bond stretches will produce strong bands in the 1300-1000 cm⁻¹ region.

  • Benzofuran Ring System: The aromatic C=C stretching vibrations of the benzene and furan portions of the core are expected in the 1620-1450 cm⁻¹ range. The C-H stretching of the aromatic protons will appear above 3000 cm⁻¹.

  • Methoxy Group (-OCH₃): This aromatic ether will show a characteristic C-O-C asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch near 1075-1020 cm⁻¹. The C-H stretching of the methyl group will be observed around 2950-2850 cm⁻¹.

  • Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is typically found in the low-frequency region of the spectrum, usually between 680 and 515 cm⁻¹. Its presence can confirm the halogenation of the aromatic ring.

The following diagram illustrates the workflow for analyzing the IR spectrum of a substituted benzofuran.

IR_Analysis_Workflow cluster_molecule Target Molecule Analysis cluster_groups Functional Group Identification cluster_comparison Comparative Analysis cluster_conclusion Structural Confirmation mol Methyl 5-bromo-7-methoxy- benzofuran-2-carboxylate ester Ester (C=O, C-O) ~1725, ~1250 cm⁻¹ mol->ester deconstruct ether Methoxy (C-O-C) ~1250, ~1050 cm⁻¹ mol->ether deconstruct aromatic Aromatic Ring (C=C, C-H) ~1600-1450, >3000 cm⁻¹ mol->aromatic deconstruct halogen Bromo (C-Br) ~680-515 cm⁻¹ mol->halogen deconstruct benzofuran Benzofuran Core mol->benzofuran compare with ester_analog Methyl Benzofuran- 2-carboxylate mol->ester_analog compare with methoxy_analog Methoxybenzofuran mol->methoxy_analog compare with confirm Confirm Structure ester->confirm ether->confirm aromatic->confirm halogen->confirm benzofuran->confirm ester_analog->confirm methoxy_analog->confirm

Caption: Workflow for the structural elucidation of the target molecule using IR spectroscopy.

Comparative Analysis with Benzofuran Analogues

To build confidence in our assignments, we compare the expected spectrum with the known spectra of simpler, related molecules. This comparative approach helps isolate the influence of each substituent on the overall spectrum.

Functional Group/VibrationBenzofuranMethyl Benzofuran-2-carboxylateMethyl 5-bromo-7-methoxybenzofuran-2-carboxylate (Predicted) Justification for Prediction
Aromatic C-H Stretch ~3100 cm⁻¹~3100 cm⁻¹~3100 cm⁻¹This vibration is characteristic of aromatic protons and is expected to be largely unaffected by the substituents.
Aliphatic C-H Stretch N/A~2950 cm⁻¹~2950, ~2850 cm⁻¹The addition of the methyl ester and methoxy groups introduces aliphatic C-H bonds, resulting in these characteristic stretches.
Ester C=O Stretch N/A~1725 cm⁻¹ (Strong)~1720-1730 cm⁻¹ (Strong, Sharp) The carbonyl stretch is a dominant feature. Its position is slightly influenced by ring electronics but remains in the typical ester range.
Aromatic C=C Stretch ~1600-1450 cm⁻¹~1610-1460 cm⁻¹~1600-1450 cm⁻¹ (Multiple Bands) Multiple bands are expected due to the complex substitution pattern on the aromatic ring, which alters the symmetry and vibrational modes.
Asymmetric C-O-C Stretch ~1250 cm⁻¹ (furan)~1260 cm⁻¹ (furan/ester)~1250-1270 cm⁻¹ (Strong, Broad) This band will be a composite of the C-O stretches from the furan ring, the ester, and the methoxy group, likely appearing strong and somewhat broad.
Symmetric C-O-C Stretch ~1010 cm⁻¹ (furan)~1020 cm⁻¹ (furan/ester)~1050-1020 cm⁻¹ (Strong) The methoxy group adds a strong symmetric C-O stretch in this region, reinforcing the signal.
C-Br Stretch N/AN/A~680-515 cm⁻¹ (Weak-Medium) This low-energy vibration is a key indicator of the presence of the bromine substituent.

This side-by-side comparison demonstrates a logical progression. The spectrum of our target molecule can be seen as a superposition of the features from the benzofuran core, modified by the electronic and vibrational contributions of the ester, methoxy, and bromo substituents.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the standard procedure for obtaining a high-quality IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR Accessory with a diamond or germanium crystal

Procedure:

  • Background Scan: Ensure the ATR crystal surface is clean. Use a solvent like isopropanol to wipe the crystal and allow it to fully evaporate. Run a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid methyl 5-bromo-7-methoxybenzofuran-2-carboxylate powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is crucial for obtaining a high-quality, reproducible spectrum.

  • Sample Scan: Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 to 400 cm⁻¹.

  • Data Processing: After acquisition, the data can be processed. Common steps include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

  • Cleaning: Retract the pressure arm, remove the sample powder, and clean the crystal surface thoroughly with a suitable solvent.

This self-validating protocol ensures that the obtained spectrum is solely that of the sample, free from atmospheric or cross-contamination artifacts.

Conclusion

The IR spectrum of methyl 5-bromo-7-methoxybenzofuran-2-carboxylate presents a rich tapestry of vibrational information. By systematically analyzing the contributions from each functional group and comparing them to simpler molecular analogues, a confident structural assignment can be made. The key diagnostic peaks are the strong ester carbonyl stretch around 1725 cm⁻¹, the complex C-O stretching region between 1300-1000 cm⁻¹ (indicative of the ester, ether, and furan moieties), and the low-frequency C-Br stretch. This guide provides a robust framework for researchers to approach the spectral analysis of complex substituted heterocyclic compounds, blending foundational principles with a practical, comparative methodology.

References

  • Journal of Chemical Education. Infrared Spectroscopy.[Link]

  • BYJU'S. Infrared (IR) Spectroscopy.[Link]

  • Chemistry LibreTexts. Infrared Spectroscopy.[Link]

  • Mastering Organic Chemistry. Infrared Spectroscopy (IR) Cheat Sheet & Practice Problems.[Link]

Validation

A Researcher's Guide to Differentiating 5-Bromo and 7-Bromo-2,3-dihydrobenzofuran Isomers by NMR Spectroscopy

For researchers and scientists engaged in the synthesis and characterization of substituted benzofurans, particularly in the realm of drug development, the precise determination of isomeric purity is a critical analytica...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in the synthesis and characterization of substituted benzofurans, particularly in the realm of drug development, the precise determination of isomeric purity is a critical analytical challenge. The differentiation of constitutional isomers such as 5-bromo- and 7-bromo-2,3-dihydrobenzofuran is a classic example where routine analytical techniques may fall short. This guide provides an in-depth comparison of these two isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and experimental data to enable unambiguous structural assignment.

The core of this challenge lies in the similar molecular weight and polarity of the two isomers, which can make chromatographic separation and identification difficult. However, the distinct electronic environments of the aromatic protons in each isomer give rise to unique and diagnostic signatures in their ¹H NMR spectra. This guide will dissect these differences, explaining the underlying principles and providing a clear, logical framework for their differentiation.

The Decisive Role of Aromatic Proton Resonances

The key to distinguishing between the 5-bromo and 7-bromo isomers lies in the chemical shifts (δ) and, more importantly, the coupling patterns (J-coupling) of the protons on the benzene ring. The position of the electron-withdrawing bromine atom significantly influences the electron density distribution across the aromatic system, leading to predictable upfield or downfield shifts and characteristic splitting patterns for the remaining aromatic protons.

In 5-bromo-2,3-dihydrobenzofuran, the bromine atom is para to the oxygen atom of the dihydrofuran ring. This substitution pattern results in a more symmetrical electronic environment compared to the 7-bromo isomer. Consequently, the ¹H NMR spectrum of the 5-bromo isomer is expected to show a simpler aromatic region.

Conversely, in 7-bromo-2,3-dihydrobenzofuran, the bromine atom is ortho to the oxygen atom. This proximity leads to a more complex and distinct set of chemical shifts and coupling constants for the aromatic protons, providing a clear basis for differentiation.

Comparative NMR Data Analysis

The following table summarizes the reported ¹H NMR data for both 5-bromo- and 7-bromo-2,3-dihydrobenzofuran. It is important to note that the data for the two isomers were recorded in different deuterated solvents (CDCl₃ for the 5-bromo isomer and DMSO-d₆ for the 7-bromo isomer). While this can introduce slight variations in chemical shifts, the multiplicity and coupling constants remain the most reliable diagnostic features.

Compound Solvent Aromatic Protons (δ, ppm, Multiplicity, J (Hz)) Aliphatic Protons (δ, ppm, Multiplicity, J (Hz))
5-Bromo-2,3-dihydrobenzofuran CDCl₃7.30 (s, 1H), 7.20 (d, J = 8 Hz, 1H), 6.66 (d, J = 8 Hz, 1H)4.57 (t, J = 11 Hz, 2H), 3.11 (t, J = 11 Hz, 2H)[1]
7-Bromo-2,3-dihydrobenzofuran DMSO-d₆7.27 (dd, J = 1, 8 Hz, 1H), 7.20 (dd, J = 1, 7.5 Hz, 1H), 6.75 (t, J = 7.8 Hz, 1H)4.59 (t, J = 9 Hz, 2H), 3.28 (t, J = 8.8 Hz, 2H)
Key Differentiating Features in the ¹H NMR Spectra:
  • The Singlet Signal: The most striking difference is the presence of a singlet at approximately 7.30 ppm in the spectrum of 5-bromo-2,3-dihydrobenzofuran [1]. This singlet corresponds to the proton at the C4 position, which has no adjacent protons to couple with.

  • The Triplet Signal: In contrast, the spectrum of 7-bromo-2,3-dihydrobenzofuran displays a triplet at around 6.75 ppm. This signal arises from the proton at the C5 position, which is coupled to the protons at both C4 and C6, resulting in a triplet splitting pattern.

  • The Doublet of Doublets: The remaining two aromatic protons in the 7-bromo isomer appear as doublets of doublets, a consequence of both ortho and meta couplings.

Logical Workflow for Isomer Identification

The following diagram illustrates a straightforward decision-making process for distinguishing between the 5-bromo and 7-bromo isomers based on their ¹H NMR spectra.

G start Acquire ¹H NMR Spectrum of the Brominated 2,3-Dihydrobenzofuran Sample aromatic_region Analyze the Aromatic Region (δ 6.5 - 7.5 ppm) start->aromatic_region singlet_check Is there a singlet signal? aromatic_region->singlet_check isomer_5 Identified as 5-Bromo-2,3-dihydrobenzofuran singlet_check->isomer_5 Yes triplet_check Is there a triplet signal? singlet_check->triplet_check No isomer_7 Identified as 7-Bromo-2,3-dihydrobenzofuran triplet_check->isomer_7 Yes ambiguous Ambiguous Result (Consider 2D NMR or ¹³C NMR for confirmation) triplet_check->ambiguous No

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of Substituted Benzofuran-2-carboxylates

For Researchers, Scientists, and Drug Development Professionals Substituted benzofuran-2-carboxylates are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted benzofuran-2-carboxylates are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them promising scaffolds for drug discovery.[3][4] The precise three-dimensional arrangement of atoms within these molecules, which can be elucidated by single-crystal X-ray diffraction (SCXRD), is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents and functional materials.[5][6][7][8]

This guide provides a comparative overview of the X-ray crystallography of substituted benzofuran-2-carboxylates, offering insights into the influence of different substituents on their crystal packing and intermolecular interactions. It also presents detailed experimental protocols for crystallization and X-ray diffraction analysis, aimed at providing researchers with the practical knowledge to obtain high-quality crystal structures.

The Influence of Substituents on Crystal Packing and Molecular Conformation

The nature and position of substituents on the benzofuran ring system play a pivotal role in dictating the solid-state architecture of these molecules. Variations in substituent patterns can lead to different crystal packing motifs, influencing properties such as solubility, stability, and bioavailability.

For instance, the introduction of bulky substituents can disrupt otherwise efficient packing arrangements, while the presence of hydrogen bond donors and acceptors can lead to the formation of specific supramolecular assemblies. A study on 1-benzofuran-2-carboxylic acid revealed a planar molecular structure with strong O-H···O hydrogen bonds forming dimeric motifs.[9] Furthermore, π-π stacking interactions contribute to the formation of a one-dimensional zig-zag architecture.[9] In contrast, the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester features a two-dimensional supramolecular layer structure stabilized by C-H···O intermolecular hydrogen bonds and C-H···π interactions.

The degree of branching in benzofuran derivatives has also been shown to have a drastic effect on crystal packing and optoelectronic properties.[10] For example, linear, star-shaped, and cruciform-shaped benzofuranvinyl-substituted benzene-cored derivatives exhibit distinct packing motifs, ranging from two-dimensional herringbone to three-dimensional cofacial herringbone and inter-inserted two-dimensional hexagonal packing structures.[10]

These examples underscore the importance of a detailed crystallographic analysis to understand how subtle changes in molecular structure can have a profound impact on the solid-state properties of substituted benzofuran-2-carboxylates.

Experimental Protocols for X-ray Crystallography

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic study.[5][6][7][8] The following sections provide detailed protocols for the crystallization and X-ray diffraction analysis of substituted benzofuran-2-carboxylates.

Crystallization of Substituted Benzofuran-2-carboxylates

The choice of crystallization method and solvent is critical and often requires screening a variety of conditions.[6] Here are some commonly employed techniques:

1. Slow Evaporation: This is the simplest and most common crystallization technique.[11]

  • Protocol:

    • Prepare a nearly saturated solution of the benzofuran-2-carboxylate derivative in a suitable solvent (e.g., ethyl acetate, ethanol, or a solvent mixture).[9]

    • Filter the solution to remove any insoluble impurities.

    • Transfer the solution to a clean vial or beaker.

    • Cover the container with a lid or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

    • Leave the container undisturbed in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over a period of hours to weeks.[5]

  • Causality: As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching a state of supersaturation. This supersaturated state is thermodynamically unstable, and the system will try to reach equilibrium by precipitating the excess solute in the form of crystals.[11]

2. Vapor Diffusion: This method is particularly useful when only small amounts of the compound are available.[11][12]

  • Protocol:

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (one in which the compound is poorly soluble, but which is miscible with the good solvent).

    • The more volatile "poor" solvent will slowly diffuse into the "good" solvent, reducing the overall solubility of the compound and inducing crystallization.

  • Causality: The gradual change in solvent composition slowly decreases the solubility of the compound, leading to a controlled precipitation and the growth of well-ordered crystals.[11]

3. Liquid-Liquid Diffusion: This technique involves layering a solution of the compound over a less dense, miscible solvent in which the compound is insoluble.[5][12]

  • Protocol:

    • Dissolve the compound in a small amount of a dense "good" solvent.

    • Carefully layer a less dense "poor" solvent on top of the solution, creating a distinct interface.

    • Over time, the solvents will slowly mix at the interface, causing the compound to crystallize.

  • Causality: Similar to vapor diffusion, the slow mixing of the two solvents at the interface creates a localized region of supersaturation, promoting the formation of single crystals.

Diagram of Experimental Workflow for Crystallization

CrystallizationWorkflow cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Compound Substituted Benzofuran-2-carboxylate Solvent Choose Appropriate Solvent(s) Compound->Solvent Dissolve Dissolve Compound Solvent->Dissolve Filter Filter Solution Dissolve->Filter SlowEvap Slow Evaporation Filter->SlowEvap VaporDiff Vapor Diffusion Filter->VaporDiff LiquidDiff Liquid-Liquid Diffusion Filter->LiquidDiff Crystals Single Crystals Formed SlowEvap->Crystals NoCrystals No Crystals / Poor Quality SlowEvap->NoCrystals VaporDiff->Crystals VaporDiff->NoCrystals LiquidDiff->Crystals LiquidDiff->NoCrystals Xray X-ray Diffraction Analysis Crystals->Xray Proceed to X-ray Diffraction Optimize Optimize Conditions NoCrystals->Optimize Optimize->Solvent Re-evaluate

Caption: Workflow for the crystallization of substituted benzofuran-2-carboxylates.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using SCXRD.[5][6][7]

  • Protocol:

    • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.

    • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected by an area detector.[8]

    • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

    • Structure Solution: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods.

    • Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of the atomic positions and other parameters.

    • Validation: The final crystal structure is validated to ensure its quality and accuracy. This involves checking for consistency with known chemical principles and analyzing various crystallographic statistics.

  • Causality: The regular arrangement of atoms in a crystal lattice causes the incident X-ray beam to be diffracted in a predictable pattern.[13] By analyzing the geometry and intensity of this diffraction pattern, the three-dimensional electron density distribution within the crystal can be reconstructed, revealing the precise positions of the atoms.[13]

Comparative Data of Substituted Benzofuran-2-carboxylates

The following table summarizes key crystallographic data for a selection of substituted benzofuran-2-carboxylates, illustrating the impact of different substituents on their crystal structures.

CompoundSubstituent(s)Space GroupKey Intermolecular InteractionsCCDC Deposition No.
1-Benzofuran-2-carboxylic acid[9]NoneP2₁/nO-H···O hydrogen bonds, π-π stackingUNOYIH
5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester5-NO₂, 3-N-succinimidylP-1C-H···O hydrogen bonds, C-H···π interactionsNot provided
3-(Propan-2-ylidene)benzofuran-2(3H)-one[14]3-propan-2-ylideneP2₁/cC-H···O interactionsNot provided
4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine[15]2-(3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imin-4-yl)P2₁/cC-H···N, C-H···O, C-H···π, π···π contactsNot provided

Note: Access to the Cambridge Structural Database (CSD) is recommended for a more comprehensive search of crystallographic data.[16]

Diagram Illustrating the Impact of Substituents on Crystal Packing

SubstituentEffects cluster_unsubstituted Unsubstituted Benzofuran-2-carboxylate cluster_substituted Substituted Benzofuran-2-carboxylate Unsub Planar Molecule HBond Hydrogen Bonding (Dimers) Unsub->HBond PiStack π-π Stacking Unsub->PiStack Sub Non-planar or Sterically Hindered OrderedPacking Ordered 1D Packing HBond->OrderedPacking PiStack->OrderedPacking WeakInt Weaker Interactions (e.g., C-H···O) Sub->WeakInt DisruptedPi Disrupted π-π Stacking Sub->DisruptedPi AlteredPacking Altered 2D/3D Packing WeakInt->AlteredPacking DisruptedPi->AlteredPacking

Caption: Influence of substituents on the crystal packing of benzofuran-2-carboxylates.

Conclusion

X-ray crystallography is an indispensable tool for the structural characterization of substituted benzofuran-2-carboxylates. This guide has provided a comparative overview of how different substituents influence their solid-state structures and has detailed the experimental protocols necessary for obtaining high-quality crystallographic data. A thorough understanding of the principles of crystallization and X-ray diffraction, coupled with careful experimental execution, will enable researchers to elucidate the precise three-dimensional structures of these important compounds, thereby facilitating the design of new molecules with enhanced therapeutic or material properties.

References

  • New Directions in the X-Ray Diffraction Analysis of Organic Materials. (2019, March 6). Google Scholar.
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.
  • Chemical crystalliz
  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Google Scholar.
  • Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid.
  • Substitution degree engineering the crystal packing and optoelectronic properties of benzofuranvinyl-substituted benzene-cored derivatives.
  • Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. (2024, July 3). Applied Physics Letters | AIP Publishing.
  • Growing Quality Crystals. MIT Department of Chemistry.
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Advanced crystallisation methods for small organic molecules. (2023, March 20). PubMed.
  • Synthesis and Crystal Structure of Benzofuran Derivative.
  • Guide for crystalliz
  • Benzofuran: Production and Applications. (2020, May 15). Nova Science Publishers.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010, November 9). HETEROCYCLES.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PMC.
  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. Benchchem.
  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023, August 11). MDPI.
  • X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • X-Ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. (2014, October 27).
  • What is XRD Analysis? Understanding X-ray Diffraction for Material Characterization. (2025, November 7). Google Scholar.
  • Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2012, September 14). Semantic Scholar.
  • Benzofuran-2-carboxylic acid | C9H6O3. PubChem.
  • Search - Access Structures. CCDC.
  • Benzofuran-2-carboxylic acid. the NIST WebBook.
  • Benzofuran-2-carboxylic acid. the NIST WebBook.

Sources

Validation

A Comparative Guide to the Purity Analysis of Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For novel heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For novel heterocyclic compounds like Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate, a key building block in medicinal chemistry, rigorous purity analysis is paramount.[1][2][3] The presence of even trace impurities can significantly impact downstream reactions, biological activity, and toxicological profiles, making their identification and quantification a critical step in the drug development pipeline.[4][5][6][7]

This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to guide researchers, scientists, and drug development professionals in establishing a robust and self-validating purity assessment strategy.

Orthogonal Approaches to Purity Determination

A comprehensive purity profile cannot be reliably determined by a single method. Instead, an orthogonal approach, utilizing techniques with different separation and detection principles, is required. For a substituted benzofuran such as our topic compound, the primary analytical arsenal includes chromatographic and spectroscopic methods.

  • High-Performance Liquid Chromatography (HPLC): The industry standard for purity and impurity quantification due to its high resolution, sensitivity, and applicability to a wide range of non-volatile compounds.[4][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or starting materials, which may not be amenable to HPLC analysis.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An unparalleled tool for definitive structural elucidation of the main component and any isolated impurities. Quantitative NMR (qNMR) can also serve as a primary method for purity determination.[8][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and effective technique for identity confirmation and detecting the presence of functional groups not native to the target molecule, often used for screening.[1][12]

Chromatographic Showdown: HPLC vs. GC-MS

The choice between HPLC and GC-MS is dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.[9] Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate, with a molecular weight of 285.09 g/mol and multiple polar functional groups, is a non-volatile solid, making HPLC the superior choice for primary purity analysis.[13] GC-MS serves a complementary role, essential for detecting low molecular weight, volatile process impurities.

Comparative Performance

The following table summarizes the expected performance characteristics of a validated HPLC-UV method versus a hypothetical GC-MS method for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale & Causality
Linearity (R²) > 0.999> 0.998HPLC typically exhibits excellent linearity for UV-active compounds over a wide concentration range.
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%The direct analysis by HPLC avoids potential analyte loss or degradation that can occur during the high-temperature injection required for GC.
Precision (% RSD) < 1.0%< 5.0%Modern HPLC systems offer highly precise injections and flow rates, leading to exceptional repeatability.[14]
Limit of Detection (LOD) ~0.01% (relative to main peak)~0.005% (for volatile analytes)GC-MS provides superior sensitivity for volatile impurities. HPLC sensitivity is dependent on the chromophore of the impurity.
Limit of Quantification (LOQ) ~0.03% (relative to main peak)~0.015% (for volatile analytes)The LOQ must be at or below the reporting threshold defined by regulatory guidelines, often 0.05%.[14]
Primary Application Quantification of non-volatile impurities and degradants; Assay determination.Quantification of residual solvents and volatile process-related impurities.The techniques are orthogonal; HPLC assesses the primary compound and its direct derivatives, while GC assesses process contaminants.
Workflow for Comprehensive Purity Assessment

A robust workflow leverages the strengths of each technique to build a complete picture of the sample's purity.

Caption: Comprehensive Purity Analysis Workflow.

Experimental Protocols

The protocols described below are self-validating systems, incorporating system suitability tests to ensure the reliability of the generated data before sample analysis.

Protocol 1: HPLC-UV Method for Purity Determination

This reverse-phase HPLC method is designed to separate the main compound from potential non-volatile, process-related impurities and degradation products.

1. Instrumentation and Conditions:

  • System: High-Performance Liquid Chromatograph with a UV/Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A C18 stationary phase is chosen for its hydrophobicity, which provides good retention and separation for moderately polar aromatic compounds like benzofurans.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape and ensures the carboxylate is protonated.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Temperature control is crucial for reproducible retention times.

  • Detection Wavelength: 280 nm. This wavelength is selected based on the UV absorbance maximum of the benzofuran chromophore. A PDA detector is used to acquire spectra across the entire UV-Vis range, which aids in peak purity assessment and impurity identification.[15]

  • Injection Volume: 5 µL.

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.

3. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the standard solution.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time must be ≤ 2.0%. The tailing factor should be ≤ 2.0.[14] This ensures the system is performing with adequate precision and efficiency.

4. Analysis and Calculation:

  • Inject the sample solution.

  • Calculate the purity using an area percent normalization method:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Protocol 2: GC-MS Method for Residual Solvent Analysis

This static headspace GC-MS method is designed to identify and quantify volatile organic compounds (e.g., solvents from synthesis like acetone, ethanol, ethyl acetate) as specified by ICH Q3C guidelines.

1. Instrumentation and Conditions:

  • System: Gas Chromatograph with a Headspace Autosampler and a Mass Spectrometric detector.

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness). This phase is specifically designed for the analysis of volatile organic compounds.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 35 to 350.

2. Standard and Sample Preparation:

  • Diluent: Dimethyl sulfoxide (DMSO).

  • Standard Solution: Prepare a stock solution containing known concentrations of potential residual solvents. Serially dilute to create calibration standards.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp the vial securely.

  • Headspace Conditions:

    • Oven Temperature: 80°C.

    • Incubation Time: 20 minutes.

3. Analysis:

  • Run the calibration standards to generate a calibration curve for each solvent.

  • Analyze the sample vial. Identify peaks by comparing their mass spectra to the NIST library and their retention times to the standards. Quantify using the calibration curve.

Spectroscopic Confirmation: The Unambiguous Identity

While chromatography excels at separation and quantification, spectroscopy provides the definitive structural proof required in pharmaceutical development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation. For Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate, both ¹H and ¹³C NMR are essential.

1. Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[11]

  • Internal Standard: Tetramethylsilane (TMS) is typically used for chemical shift referencing (0.00 ppm).[16]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire standard ¹H, ¹³C, and, if needed for complex impurity identification, 2D spectra (e.g., COSY, HSQC).

2. Expected Spectral Features:

  • ¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons on the benzofuran ring, a singlet for the furan proton, a singlet for the methoxy (-OCH₃) group, and a singlet for the methyl ester (-COOCH₃) group. Integration of these peaks should correspond to the number of protons in each environment. Impurities would appear as additional, unassigned peaks.[17][18][19]

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, the furan carbons, and the methyl carbons of the ether and ester groups.[17][20][21] The number of observed peaks should match the number of unique carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used for identity confirmation by matching the sample's spectrum to that of a known reference standard.

1. Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

2. Expected Characteristic Absorption Bands:

  • ~1720 cm⁻¹: Strong C=O stretch from the ester group.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2960 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

  • ~1200-1280 cm⁻¹: C-O stretching from the ester and ether.

  • ~1000-1100 cm⁻¹: C-O-C stretching of the furan ring.[12][17]

  • ~500-600 cm⁻¹: C-Br stretching.

Validation and the Regulatory Framework

Any analytical method used for quality control must be validated to prove it is suitable for its intended purpose.[22][23][24] The validation process follows a predefined protocol and adheres to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[14][25]

Sources

Comparative

A Comparative Analysis of the Biological Potency of Methyl vs. Ethyl Benzofuran-2-carboxylates

In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antifunga...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] Within this class of compounds, benzofuran-2-carboxylates serve as crucial synthetic intermediates and, in their own right, exhibit notable biological effects. A subtle yet significant structural modification—the variation of the ester group at the C-2 position—can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a detailed comparison of the biological potency of methyl benzofuran-2-carboxylates versus their ethyl counterparts, supported by experimental data and outlining the synthetic and evaluative methodologies.

The Critical Role of the C-2 Ester in Biological Activity

Structure-activity relationship (SAR) studies have consistently highlighted the C-2 position of the benzofuran ring as a key determinant of biological activity. The nature of the substituent at this position, particularly the presence of an ester group, has been shown to be crucial for the cytotoxic activity of these compounds.[1][3] The ester functionality can influence several factors, including cell permeability, metabolic stability, and interaction with biological targets. The size and lipophilicity of the alcohol moiety of the ester can modulate these properties, making the comparison between a methyl and an ethyl group a fundamentally important investigation in the optimization of lead compounds.

Comparative Biological Potency: An In-Depth Look

While a vast body of research exists on the biological activities of diverse benzofuran derivatives, direct comparative studies focusing solely on the difference between a C-2 methyl and ethyl ester are less common. However, available data, particularly in the realm of anticancer research, provides valuable insights.

Antiproliferative Activity

A significant study evaluating the in vitro antiproliferative activity of a series of 2-alkoxycarbonyl benzofuran derivatives against seven different cancer cell lines revealed a clear distinction in potency between the methyl and ethyl esters.[4] The findings indicated that the methyl ester derivative consistently exhibited greater potency than its ethyl counterpart.

Compound IDR (Ester Group)R3 (Methoxy at C-6)IC50 Range (nM)
35g MethylOMe0.3 - 27
35h EthylOMe13 - 100
Table 1: Comparison of in vitro antiproliferative activity of a methyl and ethyl benzofuran-2-carboxylate derivative. Data sourced from a review by Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.[4]

The data unequivocally demonstrates that in this particular scaffold with a methoxy group at the C-6 position, the methyl ester (35g) is significantly more potent, with IC50 values reaching the sub-nanomolar range, while the ethyl ester (35h) displays IC50 values that are roughly 4 to 5 times higher.[4] This suggests that the smaller methyl group may allow for a more favorable interaction with the biological target or possess superior cell permeability characteristics in this context.

Antimicrobial and Antifungal Activity

For instance, ethyl benzofuran-2-carboxylate is a key intermediate in the synthesis of novel benzofuran-2-carboxylate 1,2,3-triazoles, which have demonstrated moderate to good antibacterial and antifungal activity.[5] Similarly, various methyl benzofuran-2-carboxylate derivatives have been synthesized and evaluated for their antifungal activity, with some showing significant inhibition of fungal growth.[6][7] The biological activity in these cases is largely attributed to the more complex moieties introduced, but the underlying benzofuran-2-carboxylate core is essential. The choice between a methyl or ethyl ester in these syntheses is often dictated by the reaction conditions and the desired properties of the final product.

Experimental Methodologies

To enable researchers to conduct their own comparative studies, this section details the fundamental synthetic and biological evaluation protocols.

Synthesis of Methyl and Ethyl Benzofuran-2-carboxylates

The synthesis of these esters typically proceeds via a Perkin-like condensation followed by esterification, or more commonly, through the reaction of a substituted salicylaldehyde with an appropriate bromoacetate ester.

General Procedure for the Synthesis of Ethyl Benzofuran-2-carboxylate:

  • To a solution of salicylaldehyde (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base, typically potassium carbonate (K2CO3, 2-3 equivalents).

  • To this mixture, add ethyl bromoacetate (1.1-1.2 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure ethyl benzofuran-2-carboxylate.[5]

Synthesis of Methyl Benzofuran-2-carboxylate:

The procedure is analogous to the synthesis of the ethyl ester, with the substitution of ethyl bromoacetate with methyl bromoacetate.

Synthesis_Workflow Salicylaldehyde Salicylaldehyde Reaction Reaction Mixture (Reflux) Salicylaldehyde->Reaction Bromoacetate Methyl or Ethyl Bromoacetate Bromoacetate->Reaction Base K2CO3 in Acetonitrile/DMF Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl/Ethyl Benzofuran-2-carboxylate Purification->Product

Caption: General workflow for the synthesis of methyl and ethyl benzofuran-2-carboxylates.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Plate human cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methyl and ethyl benzofuran-2-carboxylates in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the cell viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Methyl/Ethyl Benzofuran-2-carboxylates incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 Values read_plate->analyze end End analyze->end

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Perspectives

The available evidence, particularly from antiproliferative studies, suggests that methyl benzofuran-2-carboxylates can exhibit higher biological potency compared to their ethyl counterparts.[4] This difference is likely attributable to factors such as size, lipophilicity, and the resulting interactions with biological targets. However, it is crucial to recognize that this is not a universal rule and the optimal ester group will be highly dependent on the specific biological target and the overall molecular scaffold.

For researchers and drug development professionals, these findings underscore the importance of exploring small alkyl esters in the early stages of lead optimization. The synthesis of both methyl and ethyl esters is straightforward and their comparative evaluation can provide critical data for guiding further structural modifications. Future research should aim to conduct more direct, head-to-head comparisons of these simple esters across a wider range of biological assays, including various microbial and fungal strains, to build a more comprehensive understanding of their relative potencies.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. [Link]

  • Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Antimicrobial Agents and Chemotherapy. [Link]

  • Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

Sources

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